Tetrazine-Ph-NHCO-C3-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c25-14(2-1-3-17(28)29-24-15(26)8-9-16(24)27)19-10-12-4-6-13(7-5-12)18-22-20-11-21-23-18/h4-7,11H,1-3,8-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUJWMNSUXICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244040-64-9 | |
| Record name | 1244040-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a premier bioorthogonal chemistry tool, prized for its exceptionally fast kinetics and high specificity in complex biological environments. This guide provides a comprehensive overview of the core principles of the iEDDA reaction, with a focus on its application in drug development and biological research. It includes a compilation of key kinetic data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical implementation of this powerful technology.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[1] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The unique reactivity of the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] A smaller energy gap between these frontier orbitals leads to a faster reaction rate.[3]
The most commonly employed dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[4] The dienophiles are typically strained and electron-rich alkenes or alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes.[3][5] The high ring strain of these dienophiles raises the energy of their HOMO, bringing it closer to the LUMO of the tetrazine and thus dramatically accelerating the reaction.[3]
The mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1] This irreversible nitrogen extrusion is a key thermodynamic driving force for the reaction.[6]
Quantitative Data: Reaction Kinetics
The selection of the appropriate diene and dienophile is critical for the successful application of the iEDDA reaction. The following tables summarize the second-order rate constants for various tetrazine-dienophile pairs, providing a quantitative basis for comparison.
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | 2000 | 9:1 MeOH/water |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Norbornene | 1.9 | Not Specified |
| 3-methyl-6-phenyl-s-tetrazine | trans-cyclooctene (TCO) | 850 | Not Specified |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | 3.3 x 10⁵ | Not Specified |
| 3-(p-benzylaminocarbonylphenyl)-6-phenyl-s-tetrazine | trans-cyclooctene (TCO) | 1.2 x 10⁴ | Not Specified |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclopropene | >30 times faster than with TCO for mono-substituted tetrazines | Not Specified |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclobutene | Slower than cyclopropene | Not Specified |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclopentene | Slower than cyclobutene | Not Specified |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclohexene | Slower than cyclopentene | Not Specified |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclooctene | Slower than cyclohexene | Not Specified |
Experimental Protocols
General Protocol for the Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a common method for the synthesis of a widely used tetrazine derivative.
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.
Protocol for Antibody-TCO Conjugation and Tetrazine Ligation
This protocol outlines a general procedure for labeling an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore or a drug).
Materials:
-
Antibody solution (1-5 mg/mL in a non-amine-containing buffer like PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Tetrazine-functionalized molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at the desired concentration in the reaction buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
TCO-NHS Ester Labeling:
-
Dissolve the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Tetrazine Ligation:
-
Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended.
-
Incubate the reaction at room temperature for 10-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-conjugate using a spin desalting column. The final antibody conjugate is now ready for use.
Visualizations
The following diagrams illustrate the core concepts of the iEDDA reaction.
Caption: The mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: A typical experimental workflow for bioconjugation using iEDDA chemistry.
Caption: Signaling pathway for targeted drug delivery using a pre-targeting iEDDA approach.
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
The Chemistry and Application of Heterobifunctional Tetrazine Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional tetrazine linkers are at the forefront of bioconjugation chemistry, enabling the precise and efficient coupling of molecules in complex biological systems. Their unique reactivity, governed by the principles of bioorthogonal chemistry, has made them indispensable tools in fields ranging from live-cell imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core properties of these linkers, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate their mechanism and application.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The functionality of tetrazine linkers is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[1] In this reaction, an electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is exceptionally fast and highly selective, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[4][5][6] The reaction is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[3][4]
The reaction rate can be tuned by modifying the substituents on both the tetrazine and the dienophile.[7] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups on the dienophile also accelerate the ligation.[3][8]
Quantitative Data: A Comparative Analysis
The efficiency of a bioorthogonal reaction is paramount for its practical application. The following tables summarize key quantitative data for various tetrazine derivatives, providing a basis for selecting the appropriate linker for a given experimental need.
Table 1: Second-Order Rate Constants of Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |
| 3,6-diaryl-s-tetrazine (1b) | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water | 25 | [4][9] |
| 3,6-diaryl-s-tetrazine (1b) | trans-cyclooctene | 1140 ± 40 | Methanol | 25 | [9] |
| 3,6-diaryl-s-tetrazine (1b) | trans-cyclooctene | 400 ± 20 | THF | 25 | [9] |
| Various substituted tetrazines | TCO | 9 - 3000 (half-lives in ms) | PBS pH 7.4 | 37 | [10] |
| 2-pyridyl-substituted tetrazine | TCO-PEG₄ | 69,400 | Not Specified | Not Specified | [11] |
| d-TCO derivative | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | 25 | [11] |
| Tetrazine (3c) | PhEtNC (isonitrile) | 29.4 ± 0.8 | 1:4 DMSO:H₂O | 37 | [12] |
| Tetrazine (3c) | tert-octyl isocyanide | 57 ± 5 | 1:4 DMSO:H₂O | 37 | [12] |
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Condition | Time (h) | % Remaining | Reference |
| DHP₂ | Biological Media | >10 | >90 | [11] |
| 2Pyr₂ | Biological Media | >10 | <1 | [11] |
| Selected tetrazines | PBS pH 7.4, 37°C | 14 | Varies (see source) | |
| Selected tetrazines | 100% Fetal Bovine Serum, 37°C | 10 | Varies (see source) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional tetrazine linkers. The following are representative protocols for key experiments.
Protocol 1: General Procedure for Tetrazine Ligation Monitoring by HPLC
This protocol describes a general method for monitoring the progress of a bioconjugation reaction between a tetrazine-labeled molecule and a TCO-functionalized protein.
Materials:
-
Tetrazine-functionalized molecule of interest
-
TCO-functionalized protein (e.g., Thioredoxin (Trx))
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of the tetrazine-functionalized molecule and the TCO-functionalized protein in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
In a microcentrifuge tube, combine the TCO-protein (e.g., to a final concentration of 15 µM) with the tetrazine-molecule (e.g., to a final concentration of 30 µM) in PBS.
-
Incubate the reaction mixture at room temperature.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 0.1% TFA in ACN.
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the starting materials from the conjugated product (e.g., 5-95% B over 30 minutes).
-
Detection: Monitor the absorbance at a wavelength appropriate for the protein and the tetrazine-containing molecule (e.g., 280 nm for the protein and ~520 nm for the tetrazine).
-
-
Quantify the peak areas of the starting materials and the product to determine the reaction progress.[9]
Protocol 2: Stability of Tetrazines in Phosphate Buffered Saline (PBS)
This protocol outlines a method to assess the stability of tetrazine derivatives under physiological buffer conditions.
Materials:
-
Tetrazine compounds of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottomed microplate
-
Microplate reader with temperature control
Procedure:
-
Prepare stock solutions of the tetrazine compounds in DMSO.
-
Dilute the tetrazine stocks in PBS (pH 7.4) to a final concentration of 0.2 mM, ensuring the final DMSO concentration is 1%.
-
Pipette the solutions into the wells of a 96-well plate. Include wells with PBS and 1% DMSO as a blank.
-
Incubate the plate at 37°C in the microplate reader.
-
Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 515-530 nm) over a period of 14 hours.
-
Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.
-
Perform the experiment in triplicate for each tetrazine derivative to ensure reproducibility.
Protocol 3: Stability of Tetrazines in Serum
This protocol is designed to evaluate the stability of tetrazine linkers in a more complex biological medium.
Materials:
-
Tetrazine compounds of interest
-
Fetal Bovine Serum (FBS)
-
UV-visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Pre-equilibrate 100% FBS to 37°C in a capped quartz cuvette inside the spectrophotometer.
-
Add the tetrazine compound from a DMSO stock to the FBS to a final concentration of 1 mM (final DMSO concentration of 1%). A higher concentration is used compared to the PBS stability assay to overcome baseline drift from the serum.
-
Immediately begin monitoring the decrease in the tetrazine's absorbance at its characteristic wavelength (e.g., 515 nm) over 10 hours at 37°C.
-
Record the absorbance at regular intervals to determine the degradation rate.[10]
Visualizing Workflows and Mechanisms
Graphical representations are invaluable for understanding the complex processes involving heterobifunctional tetrazine linkers. The following diagrams, created using the DOT language, illustrate key applications and mechanisms.
Caption: Workflow for pre-targeted in vivo imaging using tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI AMERICA [tcichemicals.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
An In-Depth Technical Guide to Tetrazine-Ph-NHCO-C3-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tetrazine-Ph-NHCO-C3-NHS ester, a key reagent in the fields of bioconjugation and targeted protein degradation. Detailed experimental protocols and structured data are presented to facilitate its effective use in research and development.
Core Chemical Identity and Structure
This compound is a heterobifunctional crosslinker featuring a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester. This architecture allows for a two-step sequential or one-pot conjugation strategy. The tetrazine group participates in an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). The NHS ester provides a reactive handle for covalent modification of primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or other biomolecules.
Chemical Structure:
Physicochemical and Reactive Properties
A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1244040-64-9 | [1][] |
| Molecular Formula | C₁₈H₁₈N₆O₅ | [] |
| Molecular Weight | 398.37 g/mol | [] |
| Appearance | Pink to red solid | [3] |
| Purity | Typically >95% (verified by LCMS and NMR) | [3] |
Table 2: Solubility and Storage
| Parameter | Details | Source |
| Solubility | DMSO: 95 mg/mL (238.47 mM) | [4] |
| Storage (Solid) | -20°C for up to 3 years | [3][4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
Table 3: Reactivity and Stability
| Feature | Description | Source |
| Tetrazine-TCO Reaction Kinetics | Exceptionally fast, with second-order rate constants for similar phenyl-tetrazines and TCO in the range of 10³ to 10⁶ M⁻¹s⁻¹. | [6][7] |
| NHS Ester-Amine Reaction | Optimal pH range of 7.2-8.5. The NHS ester is susceptible to hydrolysis, with the rate increasing at higher pH. | [8] |
| Stability | Tetrazine moiety is sensitive to prolonged exposure to acidic or basic conditions. The NHS ester is moisture-sensitive and should be stored desiccated. | [9][10] |
Key Applications and Experimental Workflows
This compound is a versatile tool with primary applications in bioconjugation for labeling and tracking of biomolecules, and as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Bioconjugation and Labeling
The dual reactivity of this linker allows for the straightforward labeling of proteins, antibodies, and other amine-containing molecules. The workflow typically involves an initial reaction of the NHS ester with the biomolecule, followed by the iEDDA reaction with a TCO-functionalized reporter molecule (e.g., a fluorophore, biotin, or drug).
PROTAC Development
In the context of PROTACs, this linker serves to connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Antibody Labeling
This protocol describes the labeling of an antibody with a tetrazine moiety for subsequent bioorthogonal conjugation.
Materials:
-
Antibody solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Desalting column (e.g., Sephadex G-25).
-
Reaction tubes and standard laboratory equipment.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the labeled antibody using a protein assay (e.g., BCA). The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm) and the protein at 280 nm.
-
Storage: Store the tetrazine-labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Protocol for PROTAC Synthesis (General Outline)
This protocol provides a general outline for the synthesis of a PROTAC using this compound.
Materials:
-
POI ligand containing a primary or secondary amine.
-
E3 ligase ligand functionalized with a TCO group.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction vials and purification equipment (e.g., HPLC).
Procedure:
-
Step 1: Reaction of POI Ligand with Linker
-
Dissolve the amine-containing POI ligand and a slight molar excess of this compound in an appropriate anhydrous solvent (e.g., DMF with a non-nucleophilic base like DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LCMS.
-
Purify the resulting POI ligand-linker intermediate by chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC).
-
-
Step 2: iEDDA Reaction with E3 Ligase Ligand
-
Dissolve the purified POI ligand-linker intermediate and a slight molar excess of the TCO-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/water mixture).
-
Stir the reaction at room temperature. The iEDDA reaction is typically fast and can be monitored by LCMS for the disappearance of reactants and the appearance of the PROTAC product.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
-
Characterization and Validation:
-
Confirm the identity and purity of the synthesized PROTAC using LCMS and NMR.
-
Perform in vitro assays to evaluate the binding of the PROTAC to both the POI and the E3 ligase, and to assess its ability to induce the degradation of the POI in cell-based assays.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined reactivity and bifunctional nature enable the straightforward construction of complex bioconjugates and novel therapeutic agents like PROTACs. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively leverage this reagent to advance their research in areas ranging from cellular imaging to targeted drug delivery and therapy.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Role of N-Hydroxysuccinimide Esters in Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are widely used for the covalent modification of proteins and other biomolecules.[1][2] This widespread use is due to their ability to efficiently label proteins by reacting with primary amines, such as those on lysine (B10760008) residues and the N-terminus, under mild conditions to form stable amide bonds.[1][3][] This technical guide provides an in-depth overview of the chemistry of NHS esters, factors influencing the labeling reaction, detailed experimental protocols, and common applications in research and drug development.
The Chemistry of NHS Ester-Mediated Protein Labeling
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The reaction is highly efficient and specific for primary amines, making it a preferred method for labeling biomolecules.[5]
Reaction Mechanism
The labeling of a protein with an NHS ester is a two-step process:
-
Activation: A carboxyl-containing molecule (e.g., a fluorescent dye, biotin (B1667282), or a drug molecule) is first activated by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the NHS ester.[6]
-
Conjugation: The resulting NHS ester is then reacted with the protein. The primary amine groups on the protein act as nucleophiles, attacking the ester and forming a stable amide linkage, while releasing NHS.[7]
Factors Influencing Labeling Efficiency
Several factors can significantly impact the success of a protein labeling experiment using NHS esters. Careful control of these parameters is crucial for achieving the desired degree of labeling and maintaining protein function.
pH: The pH of the reaction buffer is the most critical factor.[8][9] The reaction between an NHS ester and a primary amine is strongly pH-dependent.[8][10] The optimal pH range is typically between 7.2 and 8.5.[6][11] At a lower pH, the primary amines on the protein are protonated and thus less nucleophilic, leading to a reduced reaction rate.[11][12] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction and reduces the yield of the desired conjugate.[8][11]
Hydrolysis: A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1][6] The half-life of an NHS ester in an aqueous solution is significantly shorter at higher pH values. For instance, the half-life of an NHS-ester compound is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[6][13]
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the NHS ester.[11][14] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6]
Concentration: The concentration of both the protein and the NHS ester can impact labeling efficiency.[11] Higher protein concentrations (1-10 mg/mL) can improve the labeling efficiency.[2] Low protein concentrations can lead to less efficient crosslinking due to the competing hydrolysis reaction.[6][11] A molar excess of the NHS ester is typically used to drive the reaction to completion.[8]
Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[6][11] Lower temperatures can help to minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[11]
NHS Ester Solubility: Many NHS esters are not readily soluble in aqueous buffers. Therefore, they are often first dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[8][10] It is crucial to use high-quality, amine-free DMF to prevent unwanted side reactions.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for NHS ester-based protein labeling to aid in experimental design.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often between 8.3 and 8.5.[6][8] |
| Temperature | 4°C to Room Temperature | Lower temperatures minimize hydrolysis but may require longer reaction times.[6][11] |
| Reaction Time | 0.5 - 4 hours (RT) or Overnight (4°C) | Optimization may be required for specific proteins and labels.[6][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2] |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio should be determined empirically.[15] |
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures[6][13]
Experimental Protocols
This section provides a general protocol for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[2]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration column, desalting column)[3]
Procedure
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein solution should be free of any amine-containing stabilizers like Tris, glycine, or BSA.[3]
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[2]
-
-
NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[15]
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[6][11]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.[15]
-
Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of label molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.[3]
-
-
Storage of the Labeled Protein:
-
Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.[16] For long-term storage, the addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) is often recommended.[3]
-
Applications in Research and Drug Development
The versatility and efficiency of NHS ester chemistry have led to its widespread adoption in various scientific disciplines.
-
Fluorescent Labeling: NHS esters of fluorescent dyes are commonly used to label proteins for applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[8][17]
-
Biotinylation: The attachment of biotin to proteins via NHS esters allows for their detection and purification using avidin (B1170675) or streptavidin-based affinity systems.[8]
-
Crosslinking: Homobifunctional and heterobifunctional crosslinkers containing NHS esters are used to study protein-protein interactions and create specific protein conjugates.[6]
-
Antibody-Drug Conjugates (ADCs): NHS ester chemistry is a workhorse for the development of ADCs, where a potent drug is linked to a monoclonal antibody that targets cancer cells.[]
-
Immobilization: Proteins can be immobilized onto surfaces functionalized with NHS esters for applications in biosensors and immunoassays.[6][18]
Conclusion
NHS esters are invaluable tools for the specific and efficient labeling of proteins. A thorough understanding of the underlying chemistry and the factors that influence the reaction is paramount for successful and reproducible bioconjugation. By carefully controlling reaction parameters such as pH, temperature, and buffer composition, researchers can effectively label proteins for a wide range of applications in basic research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. researchgate.net [researchgate.net]
- 18. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Chemistry with Tetrazines
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tetrazine bioorthogonal chemistry, a powerful tool for specific and efficient molecular labeling in complex biological systems. We will explore the core reaction mechanism, kinetic data, key applications, and detailed experimental protocols.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1] The concept, pioneered by Carolyn R. Bertozzi, has become indispensable for studying biomolecules like proteins, glycans, and lipids in real time and in their natural environment.[1] Among the various bioorthogonal strategies developed, the tetrazine ligation has emerged as a frontrunner due to its exceptionally rapid kinetics, high specificity, and biocompatibility.[2][3]
The most prominent tetrazine bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[4][5] This reaction's speed allows for efficient labeling even at the low concentrations typical of in vivo systems, making it a powerful tool for live-cell imaging, diagnostics, and pretargeted drug delivery.[4][6]
The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The reaction between a tetrazine and a strained alkene like TCO is a form of [4+2] cycloaddition.[5] Unlike standard Diels-Alder reactions, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3][5] The mechanism proceeds in a two-step cascade:
-
[4+2] Cycloaddition: The tetrazine and TCO first undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[3]
-
Retro-Diels-Alder Reaction: This intermediate then immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[3][5]
The final product is a stable dihydropyridazine.[4] The release of nitrogen gas is a significant thermodynamic driving force that renders the reaction irreversible.[3]
Reactants and Kinetic Control
The exceptional speed of the tetrazine ligation is highly tunable based on the choice of reactants.
-
Tetrazines: 1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms.[5] Their reactivity is governed by the substituents on the ring. Electron-withdrawing groups (e.g., pyridyl, pyrimidinyl) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate.[7] Conversely, electron-donating groups slow the reaction but can increase the tetrazine's stability.[7]
-
Dienophiles: The reactivity of the dienophile is primarily driven by ring strain.
-
Trans-cyclooctenes (TCOs): The highly twisted double bond in TCOs results in significant strain energy, making them extremely reactive partners for tetrazines.[1] They are the most commonly used dienophiles.
-
Cyclopropenes: These are small, highly strained molecules that also exhibit rapid reaction kinetics with tetrazines.[2]
-
Strained Alkynes: Cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), are also effective reaction partners.[7][8]
-
Norbornenes: While less reactive than TCOs, norbornenes are still used in many bioorthogonal applications.[9][10]
-
Quantitative Data
The performance of a bioorthogonal reaction is defined by its second-order rate constant (k₂). The tetrazine ligation boasts some of the fastest rate constants among all bioorthogonal reactions, enabling efficient labeling at micromolar or even nanomolar concentrations.[3][4]
Table 1: Second-Order Rate Constants (k₂) for Common Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions | Source(s) |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water | [1][11] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | 3,300 | PBS, 37°C | [12] |
| 3-methyl-6-phenyl-s-tetrazine | TCO | 12,000 | PBS, 37°C | [12] |
| FITC-Tetrazine | Norbornene (NOR) | 0.22 | Not Specified | [9] |
| FITC-Tetrazine | Cyclooctyne (COY) | 0.25 | Not Specified | [9] |
| 3,6-diphenyl-s-tetrazine | Bicyclo[6.1.0]nonyne (BCN) | 4.2 | Methanol | [7] |
| 3,6-di-(2-pyrimidinyl)-s-tetrazine | Bicyclo[6.1.0]nonyne (BCN) | 210 | Methanol | [7] |
| Highly Reactive Tetrazine | TCO | up to 300,000 | Not Specified |[9] |
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Stability Characteristic | Application Note | Source(s) |
|---|---|---|---|
| 3-methyl-6-(p-(N-hydroxysuccinimidyloxycarbonyl)benzyl)-s-tetrazine | High serum stability | Despite slower kinetics, its stability is ideal for in vivo pretargeting assays. | [12] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Moderate stability | A common benchmark, balances high reactivity with sufficient stability for many experiments. | [12] |
| Electron-rich Tetrazines | Generally more stable | Slower reaction rates but increased persistence in biological media. | [7] |
| Electron-poor Tetrazines | Generally less stable | Faster reaction rates but may degrade more quickly. Balancing reactivity and stability is key. |[13] |
Applications in Drug Development and Research
The unique properties of the tetrazine ligation have led to its widespread adoption in biomedical research.
Pretargeted Imaging and Therapy: This powerful strategy decouples the targeting and payload delivery steps to improve efficacy and reduce side effects.[5]
-
A biomolecule (e.g., an antibody that targets a tumor) functionalized with a dienophile (TCO) is administered.
-
This conjugate is allowed to accumulate at the target site (e.g., a tumor) while any unbound conjugate is cleared from circulation.
-
A much smaller, rapidly clearing molecule containing the tetrazine-payload (e.g., a potent drug or an imaging agent) is administered.
-
The tetrazine rapidly "clicks" with the TCO at the target site, concentrating the payload where it is needed and minimizing exposure to healthy tissues.[5][11]
"Click-to-Release" Systems: The tetrazine ligation can also be engineered to trigger the release of a molecule. In this approach, a drug or other molecule is "caged" via a TCO-carbamate linker.[14] The IEDDA reaction with a tetrazine cleaves the carbamate, liberating the active molecule precisely at the desired location.[14][15] This has significant potential for developing prodrugs that are activated only at the site of disease.[11]
Fluorogenic Labeling: Many tetrazine-fluorophore conjugates are designed to be quenched (non-fluorescent).[2] Upon reaction with a dienophile, the tetrazine is consumed, leading to a dramatic increase in fluorescence.[4] This "turn-on" capability is highly advantageous for live-cell imaging as it minimizes background signal from unbound probes, enabling no-wash experimental designs.[2][4]
Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific systems.
Protocol 1: General Live-Cell Labeling
This protocol outlines the labeling of a target protein that has been metabolically or genetically tagged with a TCO dienophile.
-
Materials and Reagents:
-
Cells expressing the TCO-tagged protein of interest.
-
Appropriate cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Tetrazine-fluorophore conjugate stock solution (typically 1-10 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
-
-
Cell Preparation:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom plates) until they reach the desired confluency.
-
Ensure the TCO-tagged protein is expressed and localized correctly.
-
Gently wash the cells once with pre-warmed PBS.
-
-
Labeling Reaction:
-
Dilute the tetrazine-fluorophore stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the PBS from the cells and add the tetrazine-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time depends on the kinetics of the specific tetrazine-TCO pair.
-
-
Washing and Imaging:
-
For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound dye. For fluorogenic probes, this step may be unnecessary.[4]
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope with the correct excitation/emission filters. Acquire images from both labeled and unlabeled control cells to assess specificity.[4]
-
Protocol 2: Protein-Protein Conjugation
This protocol describes the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[3]
-
Protein Preparation:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein. This is often achieved by reacting the proteins with NHS-ester derivatives of TCO and tetrazine, respectively, in an amine-free buffer (e.g., PBS pH 7.2-8.0).[3]
-
Purify the labeled proteins using spin desalting columns or dialysis to remove excess, unreacted labeling reagents.[3]
-
Ensure both purified, labeled proteins are in a compatible buffer (e.g., PBS pH 7.4).
-
-
Conjugation Reaction:
-
Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio. The optimal ratio should be determined empirically.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color (pink/red) or by analyzing samples with SDS-PAGE, which will show the appearance of a new, higher molecular weight band corresponding to the conjugate.
-
-
Purification and Analysis:
-
(Optional) If necessary, purify the final conjugate from any unreacted protein using size-exclusion or ion-exchange chromatography.
-
Analyze the final product using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
-
Conclusion
Tetrazine bioorthogonal chemistry, centered on the inverse-electron-demand Diels-Alder reaction, represents a pinnacle of chemical biology tools.[2] Its unparalleled kinetics, high selectivity, and operational simplicity have made it an essential technique for a wide range of applications, from fundamental cell biology to advanced therapeutic strategies.[3][5] The ability to tune reaction rates and develop sophisticated systems for pretargeting and controlled release ensures that tetrazine chemistry will continue to be a vital engine of innovation in research and drug development.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Tetrazine Bioorthogonal Chemistry in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The design and synthesis of the linker are critical for optimizing the efficacy of a PROTAC. In recent years, bioorthogonal chemistry has provided powerful tools for the modular and efficient synthesis of PROTACs, with tetrazine ligation standing out for its rapid kinetics and high specificity.[3]
This technical guide provides a comprehensive overview of the applications of tetrazine chemistry in PROTAC synthesis. It details the core principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction, outlines its use in various PROTAC strategies, and provides detailed experimental protocols and quantitative data for researchers in the field.
Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The primary application of tetrazines in PROTAC synthesis revolves around the iEDDA reaction, a bioorthogonal "click" reaction between an electron-deficient tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4] This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds efficiently under physiological conditions without the need for a catalyst.[4] The reaction is highly specific and produces a stable conjugate with the release of nitrogen gas as the only byproduct.[4]
Applications of Tetrazine Chemistry in PROTAC Development
Tetrazine ligation has enabled several innovative strategies for PROTAC synthesis and application, primarily addressing challenges related to cell permeability, spatiotemporal control, and modular assembly.
CLIPTACs: In-Cell Click-Formed Proteolysis Targeting Chimeras
To overcome the often-poor cell permeability of large PROTAC molecules, the "CLIPTAC" strategy involves the separate administration of two smaller, more permeable precursors: a target protein ligand functionalized with a TCO group and an E3 ligase ligand functionalized with a tetrazine.[5] These precursors then self-assemble into the active PROTAC molecule inside the cell via the iEDDA reaction.
crPROTACs: Click-to-Release PROTAC Prodrugs
For enhanced spatiotemporal control and to minimize off-target effects, the "click-to-release" strategy is employed.[6] In this approach, a PROTAC is rendered inactive by "caging" a critical functional group with a TCO moiety. A separate tetrazine-functionalized molecule, often a ligand that targets a specific cell type (e.g., an RGD peptide for integrin-expressing cancer cells), is administered.[7] Upon localization to the target tissue, the iEDDA reaction occurs, releasing the active PROTAC.[6]
Theranostic Platforms
Tetrazine chemistry can be integrated into theranostic platforms that combine diagnostic imaging with targeted therapy. For instance, a glutathione (B108866) (GSH)-responsive molecule can be designed to release both a near-infrared (NIR) imaging agent and a tetrazine molecule within the tumor microenvironment. The released tetrazine then activates a co-administered TCO-caged PROTAC, enabling simultaneous tumor imaging and targeted protein degradation.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[8] The following table summarizes representative data for tetrazine-based PROTAC systems.
| PROTAC System | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| JQ1-CLIPTAC | BRD4 | CRBN | HeLa | ~1 µM (partial degradation) | >50% | [9] |
| ERK-CLIPTAC | ERK1/2 | CRBN | A375 | Not specified (degradation observed) | Not specified | [9] |
| TCO-ARV-771 + c(RGDyK)-Tz | BRD4 | VHL | HeLa (αvβ3+) | ~100-300 nM | >80% | [6] |
| HDAC PROTAC (JPS016) | HDAC1/HDAC3 | VHL | HCT116 | 0.55/0.53 µM | >80% | [10] |
| KRAS G12D Degrader | KRAS G12D | VHL | MiaPaCa-2 | 0.3-1 µM | >90% | [11] |
Experimental Protocols
Synthesis of a Tetrazine-Functionalized E3 Ligase Ligand (Tz-Thalidomide)
This protocol is a representative procedure for the synthesis of a tetrazine-functionalized thalidomide (B1683933) derivative for use in the CLIPTAC approach, based on published methods.[9][12]
Materials:
-
4-Fluorothalidomide
-
Tetrazine-amine linker (e.g., 3-(p-aminophenyl)-1,2,4,5-tetrazine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMF.
-
Add the tetrazine-amine linker (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired Tz-thalidomide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of a TCO-Functionalized POI Ligand (JQ1-TCO)
This protocol outlines a general method for the synthesis of a TCO-functionalized JQ1 derivative.[9][13]
Materials:
-
(+)-JQ1-acid
-
TCO-amine linker (e.g., (1E,4E)-cycloocta-1,4-diene-6-amine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent
-
DIPEA
-
DMF
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve (+)-JQ1-acid (1 equivalent) in anhydrous DMF.
-
Add the TCO-amine linker (1.2 equivalents), BOP (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain JQ1-TCO.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
This is a standard protocol for evaluating the degradation of a target protein in cells treated with a PROTAC.[14][15]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
LC-MS Protocol for Analysis of In-Cell CLIPTAC Formation
Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the formation of the active PROTAC within cells.[16]
Procedure:
-
Treat cells with the TCO-POI ligand and Tz-E3 ligand as described for the CLIPTAC approach.
-
Lyse the cells at various time points.
-
Perform a protein precipitation step on the cell lysates (e.g., with cold acetonitrile) to remove larger proteins.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is typically used for separation.
-
Monitor for the mass-to-charge ratio (m/z) corresponding to the expected CLIPTAC molecule. The identity of the peak can be confirmed by its retention time and fragmentation pattern (MS/MS) compared to a synthetically prepared standard of the CLIPTAC.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of common PROTAC targets, BRD4 and ERK, and the general mechanism of VHL and CRBN E3 ligases.
Conclusion
Tetrazine bioorthogonal chemistry has become an indispensable tool in the development of advanced PROTACs. The iEDDA reaction provides a robust and versatile method for the modular synthesis of these complex molecules, enabling innovative strategies such as in-cell self-assembly and targeted prodrug activation. As the field of targeted protein degradation continues to evolve, the unique capabilities of tetrazine ligation will undoubtedly play a crucial role in the design and synthesis of the next generation of PROTAC therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this powerful chemical biology tool.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. eatris.cz [eatris.cz]
- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. lifesensors.com [lifesensors.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. sciex.com [sciex.com]
The TCO-Tetrazine Ligation: A Comprehensive Technical Guide to its Core Principles for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the inverse electron-demand Diels-Alder reaction between trans-cyclooctene (B1233481) and tetrazine, detailing its mechanism, kinetics, experimental protocols, and applications in the precise manipulation of biological systems.
The bioorthogonal reaction between 1,2,4,5-tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a cornerstone of chemical biology and drug development.[1] Characterized by its exceptionally rapid kinetics, high specificity, and ability to proceed in complex biological milieu without the need for a catalyst, this ligation has become an invaluable tool for a myriad of applications, from cellular imaging to pre-targeted drug delivery.[2][3] This technical guide provides a thorough examination of the fundamental principles of the tetrazine-TCO ligation, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective implementation.
Core Principles: The Inverse Electron-Demand Diels-Alder Reaction
The tetrazine-TCO ligation is a prime example of an inverse electron-demand Diels-Alder (IEDDA) reaction.[4] This [4+2] cycloaddition occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[2] The reaction is initiated by the cycloaddition, forming an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[4][5] This irreversible release of N₂ serves as a thermodynamic driving force for the reaction.[4]
Several key factors influence the kinetics of this reaction:
-
Electronics: The rate of the IEDDA reaction is accelerated by decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6] Therefore, electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine increase the reaction rate.[6]
-
Strain: The high ring strain of the trans-cyclooctene is a major contributor to its high reactivity. This strain is released during the cycloaddition, lowering the activation energy of the reaction.[2]
-
Sterics: Bulky substituents on either the tetrazine or the TCO can hinder the approach of the reactants, thereby slowing the reaction rate.[6]
-
Solvent: While the reaction proceeds in a variety of organic and aqueous solvents, the specific solvent can have a modest effect on the reaction rate.[7]
Quantitative Data: A Comparative Analysis of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the tetrazine-TCO ligation. The selection of the tetrazine and TCO derivatives can dramatically impact this rate, spanning several orders of magnitude. The following tables summarize representative kinetic data to guide the selection of reactants for specific applications.
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | Water, 25°C |
| ATTO-tetrazines | TCO | up to 1,000 | Not specified |
| Dipyridal tetrazine | TCO | 2,000 ± 400 | Not specified |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[7][8][9]
Table 2: Typical Reaction Conditions
| Parameter | Value | Buffer/Solvent | Notes |
| Reaction pH | 6 - 9 | PBS buffer | For TCO-NHS ester reactions with primary amines, a pH of 7-9 is recommended.[8][10] |
| Reaction Temperature | Room Temperature, 4°C, 37°C | Aqueous or organic solvents | Dependent on the specific application and stability of biomolecules.[8][10] |
| Reaction Time | 10 minutes - 2 hours | Varies | Dependent on reactant concentrations and the specific tetrazine-TCO pair.[8] |
Experimental Protocols
The successful application of tetrazine-TCO ligation hinges on robust and well-defined experimental procedures. Below are detailed protocols for key experiments.
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol outlines the functionalization of two distinct proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.[4][10]
-
Protein A Modification with TCO-NHS Ester:
-
Prepare a solution of Protein A in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
Prepare a stock solution of a TCO-NHS ester (e.g., TCO-PEG4-NHS) in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove unreacted TCO-NHS ester using a spin desalting column.
-
-
Protein B Modification with Tetrazine-NHS Ester:
-
Follow the same procedure as for Protein A, substituting a tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS) for the TCO-NHS ester.
-
-
Tetrazine-TCO Ligation:
-
Combine the TCO-modified Protein A and the tetrazine-modified Protein B in a 1:1 molar ratio. A slight excess of one component can be used to drive the reaction to completion.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by analyzing the reaction mixture by SDS-PAGE, which will show the appearance of a higher molecular weight band corresponding to the conjugated protein.
-
Purify the final conjugate using size-exclusion chromatography if necessary.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
The disappearance of the tetrazine's absorbance in the visible spectrum (typically around 520 nm) provides a convenient method for monitoring the reaction kinetics.[7][11]
-
Preparation:
-
Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).
-
Determine the molar extinction coefficient of the tetrazine at its λmax in the desired reaction buffer.
-
-
Measurement:
-
In a quartz cuvette, mix the TCO solution with the reaction buffer.
-
Place the cuvette in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding the tetrazine stock solution and mix rapidly.
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of TCO), the natural logarithm of the absorbance versus time will be linear, and the observed rate constant (k_obs) can be determined from the slope.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO.
-
Protocol 3: In Vivo Pre-targeted Imaging
This protocol describes a general workflow for pre-targeted in vivo imaging using a TCO-modified antibody and a radiolabeled tetrazine.[2]
-
Antibody-TCO Conjugate Administration:
-
Administer the TCO-conjugated antibody to the animal model (e.g., via intravenous injection).
-
Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.
-
-
Radiolabeled Tetrazine Administration:
-
Administer the radiolabeled tetrazine probe (e.g., ¹⁸F- or ⁶⁴Cu-labeled).
-
-
Imaging:
-
At various time points after tetrazine administration, perform imaging (e.g., PET or SPECT) to visualize the accumulation of the radiotracer at the target site.
-
Applications in Drug Development and Cellular Signaling
The tetrazine-TCO ligation has profound implications for drug development, enabling novel strategies for targeted therapy and the study of cellular signaling.
Pre-targeted Drug Delivery
Similar to pre-targeted imaging, a TCO-modified antibody can be used to localize a therapeutic payload. A tetrazine-conjugated drug is then administered, which reacts with the TCO-antibody conjugate at the target site, leading to a high local concentration of the drug and minimizing systemic toxicity.
"Click-to-Release" Prodrug Activation
In this sophisticated approach, the TCO moiety is incorporated into a "caged" prodrug in such a way that the ligation with a tetrazine triggers the release of the active therapeutic agent. This allows for spatiotemporal control over drug activation, as the drug is only released at the site where both the TCO-prodrug and the tetrazine are present.
Spatiotemporal Control of Cellular Signaling
The tetrazine-TCO ligation can be employed to achieve precise control over cellular signaling pathways. One powerful example is the bioorthogonal activation of kinases.[6] By genetically encoding a TCO-caged lysine (B10760008) at the active site of a kinase, the enzyme is rendered inactive.[6] Subsequent administration of a cell-permeable tetrazine derivative triggers the "uncaging" of the lysine residue, restoring the kinase's activity.[6] This allows researchers to turn on a specific signaling pathway at a desired time and location within a living cell or organism.
Conclusion
The tetrazine-TCO ligation has revolutionized the field of bioconjugation with its unparalleled speed and specificity. For researchers, scientists, and drug development professionals, this powerful bioorthogonal reaction offers a versatile and robust platform for a wide range of applications, from the precise construction of antibody-drug conjugates to the spatiotemporal control of cellular signaling pathways. As our understanding of this remarkable chemistry continues to grow, so too will the innovative solutions it provides for tackling complex challenges in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Bioorthogonal Chemical Activation of Kinases in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tetrazine Linkers in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistries, among which the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity.[1] This reaction has become a cornerstone for various applications, including antibody-drug conjugates (ADCs), in vivo imaging, and the construction of complex biomaterials.[2][3][4] However, the successful application of tetrazine-based linkers is critically dependent on their stability in aqueous environments, a factor that can be influenced by a multitude of parameters including pH, temperature, and the presence of endogenous nucleophiles.[5][6][7] This technical guide provides a comprehensive overview of the stability of tetrazine linkers in aqueous solutions, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design and application of these powerful chemical tools.
Core Concepts of Tetrazine Stability
The stability of the 1,2,4,5-tetrazine (B1199680) ring in aqueous media is intrinsically linked to its electronic properties. The electron-deficient nature of the tetrazine ring, which is essential for its rapid reactivity with electron-rich dienophiles, also renders it susceptible to nucleophilic attack and subsequent degradation.[8] A general principle is that substituents on the tetrazine ring that are electron-withdrawing tend to accelerate the iEDDA reaction but concurrently decrease the linker's stability in aqueous solutions.[9] Conversely, electron-donating groups generally enhance stability, albeit often at the cost of reduced reaction kinetics. This reactivity-stability trade-off is a central consideration in the design of tetrazine-based bioconjugation strategies.[9]
Quantitative Analysis of Tetrazine Stability
The stability of tetrazine linkers is typically quantified by monitoring the decay of their characteristic absorbance in the visible region (around 520-540 nm) over time. The following tables summarize quantitative data on the stability of various tetrazine derivatives under different aqueous conditions, extracted from the cited literature.
Table 1: Stability of Symmetrically Substituted Tetrazines in PBS (pH 7.4) at 37°C
| Tetrazine Substituent | % Remaining after 12h | % Remaining after 14h | Reference |
| 3,6-di-(2-pyridyl) (2a) | ~15% | - | [5][6][7] |
| 3,6-di-(phenyl) (2c) | >75% | - | [5][6][7] |
| 3,6-di-(2-pyridyl-6-methyl) (2d) | >75% | - | [5][6][7] |
| 3,6-di-(2-pyridyl-5-bromo) (2e) | >75% | - | [5][6][7] |
| 3,6-di-(2-pyrimidyl) (2f) | ~40% | - | [5][6][7] |
| 3,6-di-(4-pyrimidyl) (2g) | ~20% | - | [5][6][7] |
| 3,6-di-(4-bromophenyl) (2h) | >75% | - | [5][6][7] |
| Hydrogen (1) | - | ~50% | |
| Methyl (2) | - | >90% | |
| Phenyl (3) | - | ~80% | |
| 4-Fluorophenyl (4) | - | ~60% | |
| 4-(Trifluoromethyl)phenyl (8) | - | <20% |
Table 2: Stability of Asymmetrically Substituted Tetrazines in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Tetrazine Derivative | % Remaining after 12h | % Remaining after 24h | % Remaining after 48h | Reference |
| H-Tz-A | - | <13% | <13% | [10] |
| Py-Tz | - | <13% | <13% | [10] |
| Me-Tz | >80% | ~70% | ~60% | [10] |
| Ph-Tz | >90% | ~85% | ~80% | [10] |
| Triazolyl-tetrazine (3b) | >95% | >90% | >85% | [10] |
| Me2Pyr | ~80% | - | - | [11] |
| Me3Pyr | ~80% | - | - | [11] |
| Me4Pyr | ~30% | - | - | [11] |
Factors Influencing Tetrazine Stability
Substituent Effects
As illustrated in the tables above, the nature of the substituents on the tetrazine ring is a primary determinant of its stability.
-
Electron-donating groups (e.g., alkyl groups like methyl) increase the electron density of the tetrazine ring, making it less susceptible to nucleophilic attack and thus more stable.
-
Electron-withdrawing groups (e.g., pyridyl, pyrimidyl, and trifluoromethylphenyl groups) decrease the electron density, enhancing reactivity but also increasing susceptibility to degradation.[5][6][7]
-
Steric hindrance can also play a role in stability, although this is less systematically studied.
pH Dependence
The stability of tetrazine linkers can also be influenced by the pH of the aqueous medium. Some tetrazines exhibit increased degradation rates in basic aqueous solutions.[5][6] This is likely due to the increased concentration of hydroxide (B78521) ions, a potent nucleophile.
Presence of Nucleophiles
The primary degradation pathway for tetrazines in biological media is believed to be through nucleophilic attack.[8][11] Endogenous nucleophiles such as thiols (e.g., from cysteine residues in proteins or glutathione) can react with the electron-deficient tetrazine ring, leading to its decomposition.[8] The rate of degradation is therefore expected to be higher in environments with a high concentration of free nucleophiles.
Experimental Protocols for Assessing Tetrazine Stability
The following are generalized protocols for evaluating the stability of tetrazine linkers in aqueous solutions, based on common methodologies reported in the literature.[5][6][7][10]
Protocol 1: Stability Assessment in Buffered Solutions (e.g., PBS)
Objective: To determine the stability of a tetrazine linker in a defined buffer system at a specific temperature.
Materials:
-
Tetrazine compound of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or microplate reader
-
96-well plates (for microplate reader) or quartz cuvettes (for spectrophotometer)
-
Constant temperature incubator or heated instrument chamber
Procedure:
-
Prepare a stock solution of the tetrazine compound in DMSO (e.g., 10-20 mM).
-
Dilute the tetrazine stock solution into pre-warmed PBS (37°C) to a final concentration of 0.1-0.2 mM. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects.
-
Immediately measure the initial absorbance of the solution at the λmax of the tetrazine (typically 515-540 nm).
-
Incubate the solution at 37°C.
-
At regular time intervals (e.g., every hour for 12-24 hours), measure the absorbance of the solution at the same wavelength.
-
Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.
-
Plot the percentage of remaining tetrazine as a function of time to determine the stability profile.
Protocol 2: Stability Assessment in Biological Media (e.g., Serum or Cell Culture Medium)
Objective: To evaluate the stability of a tetrazine linker in a more complex biological environment.
Materials:
-
Tetrazine compound of interest
-
DMSO
-
Fetal bovine serum (FBS) or cell culture medium (e.g., DMEM)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder or HPLC system
-
Quartz cuvette
Procedure using UV-Vis Spectrophotometer:
-
Pre-equilibrate the serum or cell culture medium to 37°C.
-
Prepare a stock solution of the tetrazine compound in DMSO.
-
Add the tetrazine stock solution to the pre-warmed biological medium in a quartz cuvette to a final concentration of approximately 1 mM. A higher concentration may be necessary to overcome baseline drift from the medium. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Immediately measure the initial absorbance at the λmax of the tetrazine.
-
Monitor the decrease in absorbance over time at 37°C.
Procedure using HPLC:
-
Incubate the tetrazine compound in the biological medium at 37°C as described above.
-
At various time points, take an aliquot of the mixture and quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or snap-freezing.
-
Analyze the samples by reverse-phase HPLC, monitoring the peak corresponding to the intact tetrazine.
-
Quantify the amount of remaining tetrazine by integrating the peak area and comparing it to a standard curve or the initial time point.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors influencing the stability and reactivity of tetrazine linkers.
Caption: General experimental workflow for assessing tetrazine stability.
Caption: Simplified pathway of tetrazine degradation via nucleophilic attack.
Conclusion
The stability of tetrazine linkers in aqueous solutions is a critical parameter that dictates their utility in various bioconjugation applications. A thorough understanding of the factors influencing their stability, particularly the electronic nature of the ring substituents, is paramount for the design of effective and reliable bioconjugates. By carefully selecting tetrazine derivatives with an optimal balance of reactivity and stability for the specific application, researchers can harness the full potential of this powerful bioorthogonal chemistry. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working with tetrazine-based technologies.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tetrazine-Ph-NHCO-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility, stability, and handling of Tetrazine-Ph-NHCO-C3-NHS ester, a bifunctional linker critical for advanced bioconjugation and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Role of this compound in Bioconjugation
This compound is a chemical tool that bridges two powerful chemistries. It features:
-
An N-hydroxysuccinimide (NHS) ester , which is a highly efficient functional group for reacting with primary amines (like the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.[1]
-
A tetrazine moiety, which is a key component in "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][3] This reaction allows for rapid and highly specific ligation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[2][3]
This dual functionality makes it an invaluable linker for attaching molecules to proteins or other biomolecules that can then be precisely targeted in subsequent bioorthogonal reactions.
Solubility Profile
The solubility of this compound is a critical factor in its practical application. Like most NHS esters, it exhibits distinct solubility characteristics in organic solvents versus aqueous media.[4]
2.1. Solubility in DMSO (Dimethyl Sulfoxide)
This compound is highly soluble in DMSO.[2][5] Technical data sheets from multiple suppliers confirm its excellent solubility, with concentrations of 95 mg/mL to 100 mg/mL being achievable.[2][6] It is standard practice to prepare concentrated stock solutions in anhydrous (dry) DMSO, which can then be stored for future use.[4][7] The use of hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the product.[2][5]
2.2. Solubility and Stability in Water
Direct solubility in water is poor and generally not recommended.[4] The primary issue with aqueous solutions is the inherent instability of the NHS ester group, which is highly susceptible to hydrolysis.[8][9] This reaction, where water attacks the ester and cleaves it, renders the compound unable to react with its target amine.
The rate of hydrolysis is strongly dependent on pH.[10] The half-life of a typical NHS ester can range from hours at a neutral pH of 7 to mere minutes at a pH of 8.6 or higher.[9][10]
| Solvent | Quantitative Solubility | Key Considerations |
| DMSO | 95-100 mg/mL (238-251 mM)[2][6] | Anhydrous DMSO is required to prevent hydrolysis.[7] Ultrasonic assistance may be needed for dissolution.[2] Stock solutions are stable when stored properly. |
| Water | Poor / Not Recommended | Highly prone to rapid hydrolysis, which inactivates the NHS ester.[8][9] The rate of hydrolysis increases significantly with pH.[10] |
Table 1: Solubility and Key Considerations for this compound.
Experimental Protocols
Proper handling and execution of experimental protocols are essential to ensure the successful use of this compound in labeling reactions.
3.1. Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a stock solution, which is the first step in most bioconjugation experiments.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening.[11] This crucial step prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[8][11]
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).[11]
-
Dissolution: Vortex or gently pipette the solution to ensure the solid is fully dissolved.[7] Sonication can be used if necessary to achieve higher concentrations.[2]
-
Storage: Once prepared, the DMSO stock solution should be stored at -20°C.[12] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.[13]
Caption: Workflow for preparing a stable stock solution of the NHS ester.
3.2. General Protocol for Amine Labeling (e.g., Proteins)
This protocol describes the process of reacting the DMSO stock solution with a biomolecule in an aqueous buffer.
-
Buffer Preparation: Prepare a suitable reaction buffer. The optimal pH for NHS ester coupling is between 8.3 and 8.5.[1][12] Common choices include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[14] Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. [8][15]
-
Biomolecule Preparation: Dissolve the target biomolecule (e.g., protein, amino-modified oligonucleotide) in the reaction buffer.[14] The concentration should be optimized for the specific application, but typically ranges from 1-10 mg/mL.[14]
-
Reaction Initiation: Add the calculated amount of the this compound DMSO stock solution to the biomolecule solution.[12] The ester is typically added in molar excess (e.g., 8-20 fold) relative to the biomolecule.[14][15] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to avoid denaturing proteins.[15]
-
Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[14] For antibody labeling, a common incubation time is 1 hour at room temperature in the dark.[11]
-
Purification: After incubation, remove the unreacted ester and byproducts (like N-hydroxysuccinimide) using a suitable method such as gel filtration (desalting column) or dialysis.[12][14]
Caption: A logical workflow for a typical bioconjugation reaction.
Mandatory Visualization: Signaling Pathway Context
This compound is a linker, not a signaling molecule itself. However, it is instrumental in building tools to study signaling pathways. For example, it can be used to create an Antibody-Drug Conjugate (ADC) or a PROTAC that targets a specific cell surface receptor, thereby initiating or inhibiting a downstream pathway.
The diagram below illustrates a conceptual workflow where this linker is used to create a tool for targeted cellular delivery, which then influences a hypothetical signaling cascade.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. covachem.com [covachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. 四嗪-PH-NHCO-C3-活性酯1244040-64-9,Bz-Tz-NHS - ChemicalBook [m.chemicalbook.com]
- 14. interchim.fr [interchim.fr]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of proteins using tetrazine-based bioorthogonal chemistry. The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), offers a rapid and specific method for labeling proteins under physiological conditions. This technique is invaluable for various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and protein-based diagnostics.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation
This protocol describes the modification of a protein with a TCO-NHS ester, followed by conjugation with a tetrazine-containing molecule.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., (E)-cyclooct-2-en-1-yl N-succinimidyl carbonate)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-PEG4-Maleimide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system or spin desalting columns
-
UV-Vis spectrophotometer
Methodology:
-
Protein Preparation:
-
Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the NHS ester reaction.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10-20 mM.
-
Prepare this solution immediately before use.
-
-
Modification of Protein with TCO-NHS Ester:
-
Add a 5-20 molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of TCO-Modified Protein:
-
Remove the excess, unreacted TCO-NHS ester using an appropriate method.
-
For larger sample volumes: Use a size-exclusion chromatography (SEC) system (e.g., Superdex 200 column) equilibrated with PBS.
-
For smaller sample volumes: Use a spin desalting column according to the manufacturer's instructions.
-
-
Determine the concentration of the purified TCO-modified protein using a UV-Vis spectrophotometer at 280 nm and the protein's extinction coefficient.
-
-
Tetrazine Stock Solution Preparation:
-
Dissolve the tetrazine-functionalized molecule in DMSO to a final concentration of 1-10 mM.
-
-
Conjugation of TCO-Modified Protein with Tetrazine:
-
Add a 1.5-5 molar excess of the tetrazine solution to the purified TCO-modified protein.
-
Incubate the reaction for 30-120 minutes at room temperature. The reaction is often rapid and can be monitored by UV-Vis spectroscopy by following the disappearance of the tetrazine chromophore (typically around 520-540 nm).
-
-
Final Purification:
-
Purify the final protein-tetrazine conjugate to remove any unreacted tetrazine using SEC or a spin desalting column as described in step 4.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).
-
Data Presentation
Table 1: Quantitative Parameters for Tetrazine Ligation
| Parameter | Typical Value | Method of Determination | Notes |
| Reaction Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Stopped-flow spectroscopy | Highly dependent on the specific tetrazine and dienophile pair. |
| Degree of Labeling (DOL) | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry | The number of tetrazine molecules conjugated per protein. |
| Conjugation Efficiency | > 95% | HPLC, SDS-PAGE | Determined by comparing the amount of conjugated vs. unconjugated protein. |
| Stability of Conjugate | High | HPLC, Functional Assays | The resulting covalent bond is generally stable under physiological conditions. |
| Stoichiometry (Tetrazine:TCO) | 1.5:1 to 5:1 | Empirically determined | The optimal ratio minimizes unconjugated protein while avoiding excess small molecule. |
Visualizations
Caption: Experimental workflow for two-step protein conjugation with tetrazine.
Caption: Chemical pathway of tetrazine-TCO ligation.
Application Notes and Protocols: Utilizing Tetrazine Linkers for Antibody-Drug Conjugate (ADC) Development
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug, enabling selective delivery of the payload to cancer cells while minimizing systemic toxicity. The linker, which connects the antibody to the drug, plays a critical role in the stability, efficacy, and safety of the ADC. Tetrazine linkers, based on the bioorthogonal reaction between a tetrazine and a strained dienophile, have emerged as a powerful tool in ADC development, offering rapid, specific, and high-yield conjugation under mild, physiological conditions.
This document provides detailed application notes and protocols for the use of tetrazine linkers in the development of ADCs, targeted at researchers, scientists, and drug development professionals.
Advantages of Tetrazine Linkers in ADC Development
Tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers several distinct advantages for the construction of ADCs:
-
Extraordinary Reaction Kinetics: The inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. This rapid kinetics allows for efficient conjugation at low antibody and drug-linker concentrations.
-
High Specificity and Orthogonality: The reaction is highly selective and does not cross-react with other functional groups present in biological systems, ensuring precise control over the conjugation site and stoichiometry.
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH 7.4, 37°C), preserving the integrity and function of the antibody and the cytotoxic payload.
-
Versatility: The modular nature of the tetrazine-dienophile reaction allows for a "pre-targeting" approach, where the antibody is first administered and allowed to accumulate at the tumor site, followed by the administration of a smaller, rapidly clearing drug-linker. This strategy can significantly reduce systemic toxicity.
Key Components of Tetrazine-Based ADC Conjugation
The successful implementation of tetrazine ligation for ADC development involves three key components:
-
Antibody Modification: The monoclonal antibody must be functionalized with either a tetrazine or a dienophile. This can be achieved through various methods, including the modification of native amino acid residues (e.g., lysine (B10760008), cysteine) or the incorporation of unnatural amino acids.
-
Drug-Linker Synthesis: The cytotoxic payload is attached to the complementary reactive partner (dienophile or tetrazine) through a linker. The linker can be cleavable (e.g., by proteases or pH changes in the tumor microenvironment) or non-cleavable.
-
Conjugation Reaction: The modified antibody and the drug-linker are combined under appropriate conditions to form the final ADC.
Experimental Protocols
Protocol 1: Antibody Modification with a Tetrazine Moiety
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety via N-hydroxysuccinimide (NHS) ester chemistry, targeting lysine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-NHS ester (e.g., Me-Tet-Sulfo-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Zeba™ Spin Desalting Columns, 7K MWCO
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Tetrazine-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted Tetrazine-NHS ester using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the concentration of the tetrazine-modified antibody using a spectrophotometer at 280 nm.
-
Calculate the degree of labeling (DOL), which is the average number of tetrazine molecules per antibody, by measuring the absorbance at the characteristic wavelength for the tetrazine (e.g., ~520 nm) and using the Beer-Lambert law.
-
Protocol 2: Preparation of a TCO-Containing Drug-Linker
This protocol outlines the synthesis of a drug-linker functionalized with a trans-cyclooctene (TCO) moiety. This example uses a generic cytotoxic drug with an available amine handle for conjugation to a TCO-NHS ester.
Materials:
-
Cytotoxic drug with a primary or secondary amine
-
TCO-NHS ester
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the cytotoxic drug and a 1.1-fold molar excess of the TCO-NHS ester in anhydrous DMF.
-
Reaction: Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: Purify the TCO-drug-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Protocol 3: ADC Formation via Tetrazine Ligation
This protocol describes the final conjugation of the tetrazine-modified antibody with the TCO-containing drug-linker.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
TCO-drug-linker (from Protocol 2)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The rapid kinetics of the tetrazine ligation allows for short incubation times.
-
Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.
-
Characterization:
-
Determine the final ADC concentration by measuring the absorbance at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of tetrazine linkers in ADC development.
| Table 1: Reaction Kinetics of Tetrazine Ligation | |
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine + TCO | ~1,000 - 30,000 |
| 3,6-di-(2-pyridyl)-s-tetrazine + norbornene | ~1 |
| Tetrazine + cyclooctyne | ~6,000 |
| Table 2: In Vitro Stability of Tetrazine-Linked ADCs | |
| ADC Construct | Plasma Stability (Half-life in hours) |
| Tetrazine-linked Trastuzumab-MMAE | > 150 |
| Thiol-maleimide linked Trastuzumab-MMAE | ~100 |
| Table 3: In Vivo Efficacy of Tetrazine-Linked ADCs | | | :--- | :--- | :--- | | ADC | Tumor Model | Tumor Growth Inhibition (%) | | Anti-HER2-Tetrazine-MMAE | NCI-N87 gastric cancer xenograft | > 95% at 5 mg/kg | | Anti-CD22-Tetrazine-PBD | Raji lymphoma xenograft | Complete tumor regression at 1 mg/kg |
Visualizations
Caption: Workflow for ADC development using tetrazine ligation.
Caption: Mechanism of tetrazine ligation for ADC formation.
Conclusion
Tetrazine linkers provide a robust and efficient platform for the development of next-generation ADCs. Their rapid reaction kinetics, high specificity, and biocompatibility address many of the challenges associated with traditional conjugation chemistries. The protocols and data presented here offer a comprehensive guide for researchers and scientists looking to leverage the power of tetrazine ligation for the creation of highly effective and well-defined antibody-drug conjugates. The continued exploration of novel tetrazine and dienophile pairs, along with innovative linker designs, promises to further enhance the therapeutic potential of ADCs in the fight against cancer.
Application Notes and Protocols for Fluorescent Labeling of Proteins with Tetrazine Dyes for Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise and efficient fluorescent labeling of proteins is paramount for understanding their function, localization, and dynamics within complex biological systems. Tetrazine dyes, utilized in a bioorthogonal chemical reaction, offer a powerful tool for site-specific protein labeling in both fixed and living cells, enabling advanced microscopy techniques, including super-resolution imaging. This document provides detailed application notes and protocols for the fluorescent labeling of proteins using tetrazine dyes.
The labeling strategy is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine-functionalized fluorescent dye and a protein bearing a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO) moiety. This reaction is exceptionally fast and proceeds with high specificity under physiological conditions, making it ideal for biological applications.[1][2] A key advantage of this system is the ability to genetically encode an unnatural amino acid (UAA) containing the TCO group at a specific site within the protein of interest.[3][4][5] This ensures precise, stoichiometric labeling with minimal perturbation to the protein's function.[4]
Furthermore, many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched by the tetrazine moiety and significantly increases upon reaction with the TCO-modified protein.[6][7][8] This "turn-on" fluorescence minimizes background from unreacted probes, making it highly suitable for live-cell imaging and wash-free labeling protocols.[8][9]
Key Features and Advantages:
-
High Specificity and Bioorthogonality: The tetrazine-TCO ligation is highly selective and does not interfere with native cellular processes.[1][10]
-
Rapid Kinetics: The reaction proceeds quickly at low concentrations, enabling efficient labeling on biologically relevant timescales.[11][12]
-
Site-Specific Labeling: Genetic code expansion allows for the precise incorporation of a reactive handle at any desired position in the protein.[3][5][13]
-
Fluorogenic Probes: Many tetrazine dyes exhibit a significant increase in fluorescence upon labeling, leading to high signal-to-noise ratios.[6][14][15]
-
Suitability for Advanced Microscopy: The small size of the labels and the high labeling efficiency make this method ideal for super-resolution microscopy techniques like dSTORM and STED.[7][9][16]
-
Versatility: A wide range of tetrazine-conjugated dyes spanning the visible spectrum are available, allowing for multicolor imaging.[6][7]
Data Presentation
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | [12] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | trans-cyclooctene | 880 ± 10 | [11] |
| Diphenyl-s-tetrazine | TCO | ~1 | [17] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO*-Lys | ~300 | [6] |
| 1,3-disubstituted cyclopropene | Tetrazine | 27 | [18] |
Note: Reaction rates can be influenced by the specific substituents on both the tetrazine and the dienophile, as well as the local protein environment.
Table 2: Spectroscopic Properties and Fluorogenicity of Selected Tetrazine Dyes
| Tetrazine-Dye Conjugate | Excitation Max (nm) (after reaction) | Emission Max (nm) (after reaction) | Fluorescence Turn-On Ratio | Reference |
| Me-Tet-ATTO425 | 439 | 485 | ~40 | [7] |
| Me-Tet-ATTO465 | 453 | 507 | ~15 | [7] |
| Me-Tet-ATTO488 | 501 | 523 | ~20 | [7] |
| H-Tet-Cy5 | 649 | 666 | ~5 | [7] |
| SiR-tetrazine | 652 | 672 | >50 | [16] |
| BODIPY-tetrazine | 497 | 525 | up to 1600 | [19] |
| Coumarin-tetrazine | 400 | 465 | up to 11000 | [19] |
Note: Turn-on ratios are highly dependent on the specific dye, the linker, and the quenching mechanism (e.g., FRET or PET).[6][14][15]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a TCO-Containing Unnatural Amino Acid into a Protein of Interest in Mammalian Cells
This protocol describes the expression of a target protein containing a TCO-lysine at a specific site using genetic code expansion technology.
Materials:
-
Mammalian expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pCMV-TCOK-RS/tRNA).
-
Mammalian cell line (e.g., HEK293T, U2OS).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
TCO-L-lysine (TCO-Lys).[7]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture vessel (e.g., 6-well plate or glass-bottom dish for microscopy) to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression vector for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair according to the manufacturer's protocol for the transfection reagent.
-
UAA Incorporation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with TCO*-Lys (final concentration of 10-100 µM).
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the TCO-modified protein.
Protocol 2: Fluorescent Labeling of TCO-Modified Proteins with Tetrazine Dyes in Live Cells
This protocol outlines the procedure for labeling the expressed TCO-containing protein with a cell-permeable tetrazine dye for live-cell imaging.
Materials:
-
Cells expressing the TCO-modified protein of interest (from Protocol 1).
-
Cell-permeable tetrazine-dye conjugate (e.g., SiR-tetrazine, TMR-tetrazine).
-
Live-cell imaging medium.
-
Confocal or super-resolution microscope.
Procedure:
-
Preparation of Labeling Solution: Prepare a stock solution of the tetrazine-dye in DMSO. Dilute the stock solution in live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove the TCO*-Lys-containing growth medium.
-
Labeling Reaction: Add the tetrazine-dye labeling solution to the cells and incubate for 10-30 minutes at 37°C.[7] For fluorogenic probes, imaging can often be performed without a wash step.[8]
-
Washing (Optional): For non-fluorogenic dyes or to reduce background, gently wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the labeled cells using a suitable fluorescence microscope.
Protocol 3: Fluorescent Labeling of TCO-Modified Proteins in Fixed Cells
This protocol is for labeling TCO-modified proteins in fixed cells, which is common for immunofluorescence-type workflows and some super-resolution techniques.
Materials:
-
Cells expressing the TCO-modified protein of interest on coverslips.
-
Paraformaldehyde (PFA), 4% in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Tetrazine-dye conjugate.
-
Mounting medium with DAPI.
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Labeling Reaction: Dilute the tetrazine-dye in blocking buffer to the desired concentration (typically 1-5 µM). Incubate the cells with the labeling solution for 1 hour at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Counterstaining (Optional): If desired, counterstain nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the labeled cells.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 16. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Preparing Stock Solutions of Tetrazine-Ph-NHCO-C3-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of stock solutions of Tetrazine-Ph-NHCO-C3-NHS ester, a critical reagent in bioconjugation and proteomics. These guidelines are designed to ensure the integrity and reactivity of the compound for successful downstream applications, including its use as a key component in Proteolysis Targeting Chimeras (PROTACs) and for inverse electron demand Diels-Alder (iEDDA) click chemistry reactions.[1][2][3]
Introduction
This compound is a heterobifunctional linker that contains a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester.[4] The tetrazine group facilitates a rapid and specific bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) derivatives, a cornerstone of modern click chemistry.[5][6] The NHS ester allows for the covalent conjugation to primary amines present on biomolecules such as proteins, antibodies, and peptides.[] This dual functionality makes it a valuable tool for constructing antibody-drug conjugates (ADCs), fluorescently labeling biomolecules, and synthesizing PROTACs for targeted protein degradation.[1][2][8]
Proper preparation and handling of stock solutions are paramount to preserving the reactivity of the moisture-sensitive NHS ester and the overall stability of the tetrazine ring.[9][10]
Chemical Properties and Storage
A summary of the key chemical properties and storage recommendations for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C18H18N6O5 | [1][8] |
| Molecular Weight | 398.37 g/mol | [1][8] |
| Appearance | Pink to red solid | [1][3] |
| Purity | >95% | [11] |
| Storage (Solid) | -20°C for up to 3 years | [1][8] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
-
-20°C and -80°C freezers for storage
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Step-by-Step Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can hydrolyze the NHS ester.
-
Weigh the Compound: In a fume hood, carefully weigh the desired amount of the compound into a clean, dry microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of the solid.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of anhydrous DMSO. It is crucial to use anhydrous solvent to minimize hydrolysis.[10]
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[1][8] The solution should be clear.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Stock Solution Preparation Table
The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes in DMSO.
| Desired Concentration (mM) | Volume of DMSO | Mass of Compound to Weigh (mg) |
| 1 | 1 mL | 0.40 |
| 5 | 1 mL | 1.99 |
| 10 | 1 mL | 3.98 |
| 1 | 5 mL | 1.99 |
| 5 | 5 mL | 9.96 |
| 10 | 5 mL | 19.92 |
| 1 | 10 mL | 3.98 |
| 5 | 10 mL | 19.92 |
| 10 | 10 mL | 39.84 |
Calculations are based on a molecular weight of 398.37 g/mol .
Application: General Protocol for Amine Labeling
This protocol provides a general workflow for labeling a protein with this compound.
Workflow for Protein Labeling
Caption: General workflow for labeling a protein with this compound.
Procedure:
-
Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer at a pH between 7 and 9, such as phosphate-buffered saline (PBS). The protein concentration should typically be between 1-10 mg/mL.
-
Calculate Reagent Molar Excess: Determine the desired molar excess of the tetrazine reagent to the protein. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for each specific protein and application.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of approximately 50 mM.
-
Purification: Remove the unreacted tetrazine reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy or mass spectrometry. The labeled protein is now ready for the subsequent click reaction with a TCO-containing molecule.
Conclusion
The successful use of this compound in bioconjugation and related applications is highly dependent on the proper preparation and handling of its stock solutions. By following these detailed protocols and considering the chemical properties of the compound, researchers can ensure the integrity and reactivity of this powerful chemical tool, leading to reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1244040-64-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1244040-64-9 | BroadPharm [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. interchim.fr [interchim.fr]
- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine-NHS ester, 1616668-55-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Between Tetrazine and TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, renowned for its exceptionally fast reaction kinetics and high specificity.[1][2][3] This "click chemistry" reaction proceeds rapidly in aqueous environments without the need for a catalyst, making it an invaluable tool for various applications in research and drug development, including bioconjugation, live-cell imaging, and pre-targeted drug delivery.[3][4][5] The reaction is characterized by the formation of a stable dihydropyridazine (B8628806) bond and the release of nitrogen gas as the sole byproduct.[1][2] The reaction's progress can be conveniently monitored by the disappearance of the characteristic pink or red color of the tetrazine, which corresponds to a loss of absorbance in the 510-550 nm range.[1][6]
Reaction Mechanism and Key Characteristics
The iEDDA reaction is a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile).[3][7] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas, driving the reaction to completion.[7]
Key Features:
-
Biocompatibility: The reaction is catalyst-free and proceeds efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature), making it ideal for in vivo applications.[1][6]
-
Ultrafast Kinetics: The reaction rates are among the fastest known for bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][8] This allows for efficient labeling even at low reactant concentrations.[5][6]
-
High Specificity and Bioorthogonality: The tetrazine and TCO moieties react selectively with each other and do not exhibit cross-reactivity with other functional groups present in biological systems, such as amines and thiols.[1][6]
-
Stability: Both tetrazine and TCO moieties demonstrate long-term stability in aqueous solutions.[1] However, TCO can be sensitive to light and may isomerize to the less reactive cis-cyclooctene (CCO) under certain conditions.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the iEDDA reaction between various tetrazine derivatives and TCO. The reaction kinetics are highly dependent on the substituents on both the tetrazine and the TCO.[2][3]
Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Reactions
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) | Reference(s) |
| General Range | TCO | - | 1 - 1 x 10⁶ | [1] |
| ATTO-tetrazines | TCO | - | up to 1000 | [10] |
| Methyl-substituted tetrazines | TCO | - | ~1000 | [4] |
| Hydrogen-substituted tetrazines | TCO | - | up to 30,000 | [4] |
| Dipyridal tetrazine | TCO | PBS, 37°C | 2000 (±400) | [4] |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 | [3] |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 | [3] |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 | [3] |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 | [3] |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000 | [3] |
Table 2: General Reaction Conditions
| Parameter | Recommended Conditions | Notes | Reference(s) |
| pH | 6 - 9 | Optimal for most bioconjugation reactions. | [1] |
| 7 - 9 | Specifically for TCO-NHS ester reactions with primary amines. | [4] | |
| Temperature | Room Temperature | Sufficient for most applications. | [1] |
| 4°C, 25°C, or 37°C | Can be adjusted depending on the specific application and stability of biomolecules. | [4][10] | |
| Solvent | PBS buffer, Water, Biological Media, Organic Solvents (e.g., DMSO, DMF) | The reaction is versatile and proceeds in a wide range of solvents. | [1][6] |
| Reaction Time | 10 - 120 minutes | Highly dependent on reactant concentrations and the specific tetrazine-TCO pair used. | [4][10] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes a general method for conjugating two proteins using the tetrazine-TCO ligation.
Materials:
-
Protein A
-
Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO-NHS Ester: a. Prepare a solution of Protein A at 1-5 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange to PBS.[4] b. To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃.[1] c. Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[11] d. Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11] e. Incubate the reaction mixture for 60 minutes at room temperature.[1][4] f. Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[4][11]
-
Protein B Activation with Tetrazine-NHS Ester: a. Prepare a solution of Protein B at 1-5 mg/mL in PBS. b. To 100 µg of Protein B, add 5 µL of 1 M NaHCO₃.[1] c. Prepare a stock solution of the tetrazine-NHS ester in anhydrous DMSO or DMF. d. Add a 10-20 fold molar excess of the tetrazine-NHS ester stock solution to the protein solution. e. Incubate the reaction mixture for 60 minutes at room temperature.[1] f. Purify the tetrazine-labeled protein using a spin desalting column.[1][4]
-
iEDDA Ligation: a. Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.[4] b. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.[4] c. The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by following the decrease in absorbance between 510 and 550 nm.[1] d. The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.[4] e. Store the final conjugate at 4°C.[4]
Protocol 2: Live-Cell Imaging with a Tetrazine-Fluorophore Conjugate
This protocol outlines the use of tetrazine-TCO ligation for labeling and imaging live cells.
Materials:
-
TCO-labeled antibody specific to a cell surface protein
-
Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)
-
Live-cell imaging medium
-
Anhydrous DMSO
-
Fluorescence microscope
Procedure:
-
Pre-targeting: a. Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[11] This allows the antibody to bind to its target on the cell surface. b. Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[11]
-
Ligation and Imaging: a. Prepare a 1 mM stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO.[11] b. Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[11] c. Add the tetrazine-fluorophore staining solution to the cells. d. Incubate for 15-60 minutes at 37°C, protected from light.[5] e. For fluorogenic probes, a washing step may not be necessary.[5] If required, gently wash the cells with fresh imaging medium. f. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: A typical workflow for protein-protein conjugation using tetrazine-TCO ligation.
Caption: The two-step mechanism of the inverse-electron-demand Diels-Alder reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 9. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) using tetrazine-based linkers. The unique reactivity of the tetrazine moiety, particularly in inverse-electron-demand Diels-Alder (iEDDA) "click" reactions, offers a versatile and highly efficient method for introducing a wide range of functionalities into MOFs.[1][2] This strategy is pivotal for tailoring the properties of MOFs for specific applications in gas storage and separation, catalysis, sensing, and importantly, in drug delivery and biomedical applications.[2][3][4]
Overview of Tetrazine-Based Post-Synthetic Modification
Post-synthetic modification is a powerful technique to introduce functional groups into pre-synthesized MOFs without altering their fundamental framework structure. Tetrazine-based linkers are particularly advantageous for PSM due to their inherent reactivity towards a variety of dienophiles via the iEDDA reaction. This bioorthogonal reaction is highly selective, proceeds rapidly under mild conditions, and produces nitrogen gas as the only byproduct, ensuring a clean and efficient modification process.[5][6][7][8]
The general workflow for tetrazine-based PSM of MOFs involves two main stages: the synthesis of a MOF containing a tetrazine-functionalized linker, followed by the reaction of the tetrazine-MOF with a suitable dienophile to introduce the desired functionality.
Caption: General workflow for the post-synthetic modification of MOFs using tetrazine chemistry.
Applications in Drug Development and Beyond
The ability to precisely modify the pore environment and surface chemistry of MOFs through tetrazine-based PSM opens up numerous possibilities in drug development and other scientific fields.
-
Targeted Drug Delivery: Functional groups that can recognize specific biological targets, such as antibodies or peptides, can be "clicked" onto the MOF surface. This allows for the targeted delivery of therapeutic payloads encapsulated within the MOF pores to diseased cells, minimizing off-target effects.
-
Controlled Release: The release kinetics of drugs from MOFs can be modulated by altering the hydrophobicity or charge of the pore environment through PSM. For instance, introducing hydrophobic groups can slow the release of hydrophobic drugs.[9]
-
Biomedical Imaging: Fluorophores or contrast agents for magnetic resonance imaging (MRI) can be attached to the MOF, enabling real-time tracking of the drug delivery vehicle within the body.[6][7] The fluorogenic nature of some tetrazine reactions, where fluorescence is "turned on" upon reaction, is particularly useful for in vivo imaging.[8]
-
Photodynamic Therapy (PDT): Photosensitizers can be incorporated into the MOF structure to generate reactive oxygen species (ROS) upon light irradiation, leading to localized cell death. Tetrazine-containing MOFs have been designed as donor-acceptor-donor photosensitive materials to enhance ROS generation for combating drug-resistant bacteria and promoting wound healing.[3]
-
Catalysis and Sensing: The introduction of catalytically active sites or specific recognition elements allows for the development of highly selective catalysts and sensors.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on tetrazine-modified MOFs, providing a comparative overview of their properties before and after post-synthetic modification.
Table 1: Porosity and Surface Area of Tetrazine-Containing and Modified MOFs
| MOF | Pre-modification BET Surface Area (m²/g) | Post-modification BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
| ZrTz-68 | 4217 | 1348 (ZrTz-68@QV) | 0.69 | 2.0 | [1] |
| HfTz-68 | 4170 | 757 (HfTz-68@QVS) | 0.27 | 2.0 | [1] |
| dptz-CuTiF6 | - | - | - | - | [9] |
| JUK-21(Cu) | - | - | - | - | [10] |
Note: Data for dptz-CuTiF6 and JUK-21(Cu) were focused on gas adsorption changes rather than specific surface area reduction in the provided abstracts.
Table 2: CO₂ Adsorption Properties of Tetrazine-Modified MOFs
| MOF | CO₂ Adsorption Capacity (cm³/g at 1 bar) | Isosteric Heat of Adsorption (kJ/mol) | Conditions | Reference |
| 3-butyn-2-one-dptz-CuTiF6 | - | 34.2 | - | [9] |
| oct-4-yne-dptz-CuTiF6 | 105.3 | - | 273 K | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and post-synthetic modification of tetrazine-containing MOFs, based on methodologies reported in the literature. Researchers should consult the specific publications for detailed parameters related to their MOF of interest.
Protocol 1: Synthesis of a Tetrazine-Containing MOF (e.g., ZrTz-68)
This protocol is a generalized procedure based on the synthesis of Zr(IV)-based tetrazine containing MOFs.[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid (H₂TzDB)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., benzoic acid or acetic acid)
Procedure:
-
In a glass vial, dissolve the tetrazine-functionalized linker (H₂TzDB) and the modulator in DMF.
-
In a separate vial, dissolve the metal salt (ZrCl₄) in DMF.
-
Combine the two solutions in a reaction vessel.
-
Seal the vessel and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, a crystalline product should be formed.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a solvent exchange solvent like ethanol (B145695) to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely.
Caption: Protocol for the synthesis of a tetrazine-containing MOF.
Protocol 2: Post-Synthetic Modification via iEDDA Reaction
This protocol describes the general procedure for the "click" reaction of a tetrazine-MOF with a dienophile.[1][9][10]
Materials:
-
Activated tetrazine-containing MOF
-
Dienophile (e.g., an alkyne or a strained alkene)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or acetonitrile)
Procedure:
-
Suspend the activated tetrazine-MOF in the anhydrous solvent in a reaction vessel.
-
Add an excess of the dienophile to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified duration (e.g., 12-48 hours). The progress of the reaction can often be monitored by a color change, as the characteristic pink/red color of the tetrazine disappears.
-
After the reaction is complete, collect the solid product by filtration or centrifugation.
-
Wash the modified MOF extensively with the reaction solvent and other solvents to remove any unreacted dienophile and byproducts.
-
Dry the functionalized MOF under vacuum.
-
Characterize the modified MOF using techniques such as powder X-ray diffraction (PXRD) to confirm the retention of crystallinity, and NMR or mass spectrometry of digested samples to confirm the covalent modification.
Caption: Protocol for the post-synthetic modification of a tetrazine-MOF via an iEDDA reaction.
Signaling Pathways and Logical Relationships
The application of tetrazine-modified MOFs in a biological context, such as in photodynamic therapy, involves specific signaling pathways.
Caption: Signaling pathway for photodynamic therapy using a photosensitizer-functionalized tetrazine-MOF.
These protocols and application notes provide a foundation for researchers to explore the exciting possibilities of post-synthetic modification of MOFs with tetrazine chemistry. The versatility and efficiency of this approach are poised to drive significant advancements in materials science, particularly in the development of sophisticated drug delivery systems and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Tetrazine-Labeled Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules for a wide range of applications, including imaging, diagnostics, and therapeutics.[1][2][3][4] A critical step following the labeling reaction is the purification of the tetrazine-labeled biomolecule to remove unreacted labeling reagents, byproducts, and unlabeled biomolecules. The choice of purification method is paramount to ensure the purity, integrity, and biological activity of the final conjugate.
These application notes provide an overview of common purification strategies for tetrazine-labeled proteins, antibodies, and oligonucleotides, complete with detailed protocols and quantitative data where available.
Key Purification Strategies
The selection of an appropriate purification technique depends on several factors, including the type and size of the biomolecule, the nature of the tetrazine label, and the scale of the purification. The most frequently employed methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is a gentle, non-denaturing method ideal for removing small molecule impurities like unreacted tetrazine linkers from large biomolecules.[5][6][7]
-
Affinity Chromatography (AC): Exploits specific binding interactions between a protein/antibody and an immobilized ligand. This method offers high selectivity and is particularly useful for purifying antibodies or tagged recombinant proteins.[8][9][10]
-
Reverse-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. It is a high-resolution technique well-suited for the purification of smaller, more robust biomolecules like peptides and oligonucleotides.[11]
-
Dialysis and Tangential Flow Filtration (TFF): Buffer exchange methods that separate molecules based on size through a semi-permeable membrane. These are useful for removing small molecule impurities and for buffer exchange of the purified product.[12]
Purification of Tetrazine-Labeled Proteins
The purification of tetrazine-labeled proteins aims to separate the labeled protein from excess tetrazine reagent and any reaction byproducts.
Experimental Workflow: Protein Purification
Caption: Workflow for labeling and purifying proteins with tetrazines.
Protocol 1: Size Exclusion Chromatography (SEC) of a Tetrazine-Labeled Protein
This protocol is suitable for removing unreacted, low molecular weight tetrazine reagents from a labeled protein.
Materials:
-
NAP-5 or PD-10 desalting columns (or similar)
-
Equilibration and elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Crude tetrazine-protein conjugation reaction mixture
-
Microcentrifuge tubes for fraction collection
Methodology:
-
Column Equilibration: Equilibrate the SEC column (e.g., NAP-5) with 3-4 column volumes of the desired buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the crude reaction mixture (typically 0.5 mL for a NAP-5 column) onto the column. Allow the sample to fully enter the packed bed.
-
Elution: Elute the labeled protein with the appropriate volume of buffer (e.g., 1.0 mL for a NAP-5 column). The protein, being larger, will elute first, while the smaller, unreacted tetrazine molecules will be retained in the column matrix.[5]
-
Fraction Analysis: Analyze the collected fraction for protein content (e.g., using a Bradford assay or measuring absorbance at 280 nm) and for the presence of the tetrazine label (often visible by its color or by measuring absorbance at the tetrazine's specific wavelength, typically around 520-540 nm).
-
Purity Assessment: Assess the purity of the labeled protein using SDS-PAGE and/or mass spectrometry to confirm successful conjugation and removal of impurities.
Quantitative Data: Protein Purification
| Biomolecule | Labeling Reagent | Purification Method | Yield | Purity | Reference |
| eGFP-CVIA | Benzylamino-tetrazine | NAP-5 Size Exclusion Column | Not Specified | Sufficient for MS analysis | [5] |
| Thioredoxin (Trx) | Dichlorotetrazine | Desalting Column | 88% | >90% incorporation | [11] |
| sfGFP | Tet2-Et amino acid | Not specified | ~200 mg/L culture | >95% encoding fidelity | [13][14] |
Purification of Tetrazine-Labeled Antibodies
Antibodies are a crucial class of biomolecules for targeted therapies and diagnostics. Their purification post-labeling is critical to retain their antigen-binding capacity.
Protocol 2: Affinity Chromatography of a Tetrazine-Labeled Antibody
This protocol is ideal for purifying antibodies that have been labeled with a tetrazine, ensuring that only functional, labeled antibodies are isolated.
Materials:
-
Protein A or Protein G affinity chromatography column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Crude tetrazine-antibody conjugation reaction mixture
Methodology:
-
Column Equilibration: Equilibrate the Protein A or Protein G column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the crude tetrazine-antibody reaction mixture onto the column. The antibody will bind to the Protein A/G ligand via its Fc region.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins and excess tetrazine reagent.
-
Elution: Elute the bound antibody using the Elution Buffer. The low pH disrupts the interaction between the antibody and the affinity ligand. Collect fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and prevent antibody denaturation.
-
Buffer Exchange: Perform a buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.
-
Analysis: Characterize the purified, labeled antibody for concentration, purity (SDS-PAGE), and antigen-binding activity (e.g., ELISA).
Novel Approach: Affinity Bioorthogonal Chemistry (ABC) Tags
A recent development involves the use of pyridyl-tetrazines as "Affinity Bioorthogonal Chemistry (ABC) tags". These tags not only serve as bioorthogonal handles but also chelate metals, allowing for purification using standard Ni-NTA or similar immobilized metal affinity chromatography (IMAC) resins, which are typically used for His-tagged proteins.[15] This dual-functionality simplifies the workflow by combining labeling and a purification handle in one moiety.
Caption: Comparison of conventional vs. ABC-tag purification workflows.
Purification of Tetrazine-Labeled Oligonucleotides
Short nucleic acid strands are often purified using methods that leverage their charge or hydrophobicity.
Protocol 3: Reverse-Phase Cartridge Purification of a Tetrazine-Labeled Oligonucleotide
This protocol is effective for purifying oligonucleotides that have been modified with a hydrophobic tetrazine linker. Often, oligonucleotides are synthesized with a dimethoxytrityl (DMT) group on the 5' end, which is hydrophobic and can be used for reverse-phase purification. The tetrazine label itself can also impart sufficient hydrophobicity.
Materials:
-
Reverse-phase chromatography cartridge (e.g., Poly-Pak™)
-
Acetonitrile (B52724) (ACN)
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
Deionized water
-
Crude tetrazine-oligonucleotide synthesis product
Methodology:
-
Cartridge Preparation: Pre-wash the reverse-phase cartridge with acetonitrile, followed by equilibration with aqueous TEAA buffer.
-
Sample Loading: Load the crude oligonucleotide solution onto the cartridge. The hydrophobic, tetrazine-labeled (and/or DMT-on) oligonucleotide will bind to the stationary phase.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in TEAA buffer) to elute shorter, truncated, and unlabeled (if the label is hydrophobic) sequences.
-
Elution: Elute the purified, tetrazine-labeled oligonucleotide with a higher concentration of acetonitrile (e.g., 30-50% ACN in water).
-
Solvent Removal: Dry the collected fractions using a vacuum concentrator.
-
Analysis: Re-dissolve the purified oligonucleotide in water and analyze by HPLC and mass spectrometry to confirm purity and identity.
Quantitative Data: Oligonucleotide Purification
| Biomolecule | Labeling Reagent | Purification Method | Yield (nmol) for 1 µmol scale | Purity | Reference |
| Oligonucleotide | Tetrazine-PEG5-NHS Ester | Post-synthesis conjugation | ~16 | Not Specified | [16] |
| Amino-modified 15-mer | Fluorescein isothiocyanate (FITC) | Poly-Pak Cartridge | Not Specified | High Quality | [17] |
Note: Yields for NHS ester-based modifications are generally lower than for direct automated coupling.[16]
Conclusion
The successful purification of tetrazine-labeled biomolecules is a critical determinant for the reliability and reproducibility of downstream applications. The choice of purification strategy must be tailored to the specific biomolecule and the nature of the tetrazine conjugate. The protocols and data presented herein provide a comprehensive guide for researchers to effectively purify their bioorthogonally labeled constructs, ensuring high purity and functional integrity. As bioorthogonal chemistry continues to evolve, so too will the methods for purification, with innovations like dual-function tags promising to further streamline these essential processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Probes [biosyn.com]
- 5. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 14. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Tetrazine-PEG5-NHS Oligo Modifications from Gene Link [genelink.com]
- 17. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrazine Labeling of Antibodies
Welcome to the technical support center for antibody labeling using tetrazine-TCO ligation. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your experimental workflow and achieve high labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is tetrazine-TCO ligation and why is it used for antibody labeling?
Tetrazine-TCO ligation is a bioorthogonal chemical reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] It involves the rapid and specific reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) molecule.[3] This chemistry is exceptionally fast, catalyst-free, and highly specific, allowing for efficient antibody conjugation in complex biological media without interfering with the antibody's function.[3][4][5] The only byproduct is nitrogen gas.[3]
Q2: What are the optimal reaction conditions for tetrazine-TCO ligation?
The reaction is robust and proceeds efficiently under a range of conditions. It is typically performed in aqueous buffers like PBS at a pH between 6 and 9.[3][4] The ligation is very fast, often completing within 30-60 minutes at room temperature.[4][6] For specific recommendations, refer to the data table below.
Q3: What is the ideal molar ratio of tetrazine to TCO-modified antibody?
A slight molar excess of the tetrazine-functionalized molecule is generally recommended to ensure efficient conjugation. A good starting point is a 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-modified antibody.[4][6] However, the optimal ratio may vary and should be determined empirically for your specific system.[4]
Q4: How do I measure the success of my labeling reaction?
The success of the labeling can be quantified by determining the Degree of Labeling (DOL), which is the average number of tetrazine molecules conjugated per antibody. This is typically done using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and around 520-540 nm (the characteristic absorbance for the tetrazine moiety).[7] The progress of the ligation reaction itself can also be monitored by the disappearance of the tetrazine's pink color.[3][6]
Q5: Which component is less stable, the tetrazine or the TCO?
Both moieties can have stability issues depending on their structure and environment.
-
Tetrazines : Stability is influenced by substituents on the tetrazine ring. Electron-withdrawing groups increase reactivity but can decrease stability in aqueous solutions.[8][9][10] Some tetrazines can also be sensitive to reducing agents.[6]
-
Trans-Cyclooctenes (TCO) : TCO tags can be prone to degradation or isomerization under certain physiological conditions.[11][12] Due to their hydrophobicity, TCO linkers can sometimes become "buried" within the hydrophobic pockets of the antibody, making them inaccessible for reaction.[11][13]
Quantitative Data Summary
The efficiency of the ligation is influenced by reaction conditions and the specific structures of the tetrazine and TCO derivatives.
Table 1: Recommended Reaction Conditions for Antibody-TCO and Tetrazine Ligation
| Parameter | Recommended Value | Buffer/Notes |
|---|---|---|
| Molar Ratio (TCO:Tetrazine) | 1 : 1.5 to 1 : 5 | A slight excess of the smaller molecule (usually the tetrazine probe) is common.[4][6] |
| Reaction pH | 6.0 - 9.0 | Phosphate-Buffered Saline (PBS) is a standard choice.[3][4] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (overnight) or 37°C (to accelerate).[2][4][6] |
| Reaction Time | 30 - 120 minutes | The reaction is often complete in under an hour.[4][6][14] |
| Antibody Concentration | > 0.5 mg/mL | Lower concentrations can reduce conjugation efficiency.[15] |
Table 2: Representative Second-Order Rate Constants (k₂) for Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
|---|---|---|---|
| Dipyridyl Tetrazine | TCO | ~2000 | [16] |
| Hydrogen-substituted Tetrazines | TCO | up to 30,000 | [2] |
| Methyl-substituted Tetrazines | TCO | ~1000 | [2] |
| General Range | TCO | 1 - 1 x 10⁶ |[2][3] |
Experimental Workflow
The following diagram illustrates a typical workflow for labeling an antibody with a TCO moiety, followed by ligation with a tetrazine-conjugated probe.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the labeling process.
Q: My final labeling efficiency or DOL is low. What went wrong?
Low efficiency can stem from issues with the antibody, the reagents, or the reaction conditions. Follow this decision tree to identify the likely cause.
Q: How can I determine if the problem is with the initial antibody modification (e.g., TCO-NHS reaction) or the final tetrazine ligation step?
To diagnose the specific step causing the issue, you can perform control experiments and analyze the intermediates.[6]
-
Verify Initial Modification : After reacting your antibody with the TCO-NHS ester and purifying it, you can assess whether the TCO has been incorporated. While direct quantification of TCO is difficult, a successful downstream reaction with a tetrazine-fluorophore confirms its presence.
-
Assess Tetrazine Incorporation (if labeling Ab with Tetrazine first) : If you are labeling the antibody with a tetrazine-NHS ester, you can verify this step before proceeding to the TCO ligation. The tetrazine moiety has a characteristic UV-Vis absorbance around 520-540 nm.[7] By measuring the absorbance, you can calculate the DOL. If the tetrazine-to-antibody ratio is low, the problem lies in the initial NHS ester conjugation step.[6]
Q: My antibody is in a buffer containing Tris and sodium azide. Can I still label it?
No, you must remove these additives first.[15][17]
-
Tris and Glycine : These contain primary amines that will compete with the lysine (B10760008) residues on your antibody for reaction with the NHS-ester functionalized TCO or tetrazine, significantly reducing labeling efficiency.[15]
-
Sodium Azide : While less reactive, it can interfere with certain conjugation reactions.
-
BSA : Bovine Serum Albumin is a protein that will also be labeled, competing with your antibody. Solution : Perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-8.3) using a desalting column or dialysis.[7][15][17]
Detailed Experimental Protocols
Protocol 1: Antibody Preparation for Labeling
This protocol is for preparing an antibody for conjugation with an NHS-ester functionalized molecule (e.g., TCO-NHS).
-
Reagent Preparation : Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.3.[17]
-
Buffer Exchange : If your antibody solution contains interfering substances like Tris, glycine, or BSA, it must be exchanged into the reaction buffer.[15][17] Use a desalting column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's protocol.[7]
-
Concentration Adjustment : Ensure the final antibody concentration is at least 0.5-1.0 mg/mL. If the concentration is too low, use an antibody concentration kit.[15]
Protocol 2: Two-Step Antibody Labeling (TCO-NHS followed by Tetrazine Ligation)
-
Antibody Activation with TCO-NHS :
-
Purification of Ab-TCO :
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column. This step is crucial to prevent the unreacted linker from interfering with the next step.[3]
-
-
Tetrazine-TCO Ligation :
-
Combine the purified Ab-TCO with your tetrazine-functionalized molecule (e.g., a fluorophore). Use a 1.5-5 fold molar excess of the tetrazine reagent.[6]
-
Incubate at room temperature for 30-60 minutes. The reaction progress can often be visualized by the disappearance of the tetrazine's pink/red color.[6][18]
-
-
Final Purification :
-
Characterization and Storage :
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. mdpi.com [mdpi.com]
- 15. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 16. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
Technical Support Center: NHS Ester Protein Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N-hydroxysuccinimide (NHS) ester protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in protein labeling?
N-hydroxysuccinimide (NHS) esters are amine-reactive reagents that are widely used to label proteins.[1][2] The primary reaction involves the NHS ester moiety reacting with primary amine groups (-NH₂) present on the protein.[2] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[2][3][4] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[2][3]
Q2: What are the optimal reaction conditions for NHS ester labeling?
Successful NHS ester labeling is highly dependent on the reaction conditions. The optimal pH range for the reaction is typically between 7.2 and 8.5.[2][3][5][6] For many applications, a pH of 8.3-8.5 is considered optimal.[4][6][7][8] Below this pH range, the primary amines on the protein are protonated (-NH₃⁺), making them poor nucleophiles and thus less reactive.[2][6][9] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces efficiency.[2][3][5][6][8][10] Reactions are commonly performed in phosphate (B84403), borate, or carbonate-bicarbonate buffers.[2][3][5][6]
Q3: Can NHS esters react with other amino acids besides lysine?
Yes, while NHS esters are highly selective for primary amines, they can exhibit side reactions with other nucleophilic amino acid side chains.[2] Significant side reactions have been reported with serine, threonine, and tyrosine residues.[2][11][12] These reactions, known as O-acylation, occur on the hydroxyl groups (-OH) of these amino acids and are generally slower than the reaction with primary amines.[2] The resulting ester bond is also less stable than the amide bond formed with primary amines and can be susceptible to hydrolysis.[2] Cysteine and histidine can also react, but these reactions are generally less common or yield less stable products.[2][13]
Q4: My NHS ester reagent is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[3][6] In these cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[3][6][8][14] It is crucial to use high-quality, amine-free solvents, as impurities can interfere with the reaction.[6][8] The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., <10%) to avoid protein precipitation.[7][14]
Q5: How should I store my NHS ester reagents and their stock solutions?
NHS ester reagents are sensitive to moisture and should be stored desiccated at -20°C for long-term storage.[1][7][15] Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reagent.[7][15][16] Stock solutions of NHS esters in anhydrous DMSO or DMF should be used immediately or stored in small aliquots at -20°C for a limited time, as their stability in solution is reduced.[7][8]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency or Low Degree of Labeling (DOL)
Potential Causes & Solutions
| Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[5] A pH of 8.3-8.5 is often optimal for efficient labeling.[4][6][7][8] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with the protein for reaction with the NHS ester.[3][5][6] Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate.[3][5][6] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[5] |
| Hydrolysis of NHS Ester | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent (DMSO or DMF).[14] To minimize hydrolysis during the reaction, consider performing the incubation at 4°C overnight instead of at room temperature for a shorter period.[5] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants. A protein concentration below 2 mg/mL can lead to reduced labeling efficiency.[5][7] If possible, increase the protein concentration.[5] |
| Insufficient Molar Excess of NHS Ester | An insufficient amount of the NHS ester will result in a low DOL.[7] Increase the molar excess of the NHS ester in the reaction.[14] However, be aware that an excessive amount can lead to protein precipitation or altered protein function.[7] |
| Inaccessible Primary Amines | The primary amines on the protein surface must be accessible for the reaction to occur.[5] Steric hindrance can prevent efficient labeling. If you have structural information about your protein, you can assess the accessibility of lysine residues.[5] |
| Inactive NHS Ester Reagent | Improper storage or handling of the NHS ester can lead to hydrolysis and inactivation.[7] Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[7][15] You can test the reactivity of your NHS ester by measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[15][17] |
Issue 2: Protein Precipitation During or After Labeling
Potential Causes & Solutions
| Cause | Recommended Action |
| High Dye-to-Protein Ratio | Using a large molar excess of the labeling reagent can lead to over-modification of the protein, which can alter its net charge and solubility, causing precipitation.[7][17] Reduce the molar ratio of the NHS ester to the protein.[7] |
| High Concentration of Organic Solvent | The organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause protein precipitation if the final concentration in the reaction mixture is too high.[7] Ensure the final concentration of the organic solvent is typically below 10%.[7][14] Add the NHS ester stock solution to the protein solution slowly while gently vortexing.[7] |
| Inherent Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Perform the labeling reaction at a lower temperature (e.g., 4°C) to help maintain protein stability.[7] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values
The stability of NHS esters is highly dependent on the pH of the aqueous solution. Hydrolysis is a competing reaction that reduces the amount of active NHS ester available for protein labeling.[3][10]
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[3][10] |
| 8.0 | - | 1 hour[18] |
| 8.6 | 4°C | 10 minutes[3][10][18] |
Note: These values are approximate and can vary depending on the specific NHS ester compound and buffer conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.[5]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[5][14]
-
NHS ester of the desired label.[14]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][14]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.[14]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or glycine (B1666218).[5][19]
-
Desalting column or dialysis cassette for purification.[5]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[14]
-
Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[14] The concentration of the stock solution will depend on the desired molar excess.
-
Perform the Labeling Reaction: Add the NHS ester solution to the protein solution while gently stirring or vortexing.[7] The molar ratio of NHS ester to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess is common.
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8][14][20] If using a light-sensitive label, protect the reaction from light.[14]
-
Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to react with any unreacted NHS ester.[3][14][19]
-
Purify the Labeled Protein: Remove the unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.[8][20]
-
Characterization and Storage: Determine the concentration of the labeled protein and the degree of labeling (DOL). Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[1][14] Avoid repeated freeze-thaw cycles.[1][14]
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of label molecules per protein molecule. A common method for determining the DOL is through spectrophotometry.[5]
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance, and at the maximum absorbance wavelength (Aₘₐₓ) of the label.[19]
-
Calculate Protein Concentration: The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)
-
The correction factor is the ratio of the label's absorbance at 280 nm to its absorbance at its Aₘₐₓ. This value is typically provided by the label manufacturer.
-
Protein Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of the protein × Path length)
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ / (Molar extinction coefficient of the label × Path length)
-
-
Calculate DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
For most antibody applications, a DOL in the range of 4-9 is often considered optimal.[7]
Visualizations
Caption: NHS ester reaction with a protein's primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Tetrazine-TCO Ligation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate of tetrazine-trans-cyclooctene (TCO) ligation.
Frequently Asked Questions (FAQs)
Q1: My tetrazine-TCO ligation is slow or incomplete. What are the potential causes and solutions?
A1: A slow or incomplete reaction can be attributed to several factors, ranging from the choice of reactants to the reaction conditions. Here are the primary causes and their corresponding solutions:
-
Low Reactivity of Tetrazine/TCO Pair: The inherent reactivity of the specific tetrazine and TCO derivatives is a critical factor.[1]
-
Solution: Select a more reactive pair. For instance, hydrogen-substituted tetrazines are considerably more reactive than their methyl-substituted counterparts.[1] Similarly, strained TCOs (sTCO) exhibit faster kinetics.[1] Modifying the electronic properties—using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups—can also accelerate the reaction by narrowing the HOMO-LUMO gap.[1][2]
-
-
Suboptimal Reaction Conditions:
-
Degradation of Reactants:
-
Steric Hindrance:
-
Solution: If the tetrazine and TCO moieties are attached to large, bulky molecules, steric hindrance can impede the reaction.[1] Introducing a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, can increase accessibility and improve the reaction rate.[1][4]
-
-
Incorrect Stoichiometry:
Q2: I am observing a low yield of my desired conjugate. What could be the issue?
A2: Low product yield can be a frustrating issue. Here are some common causes and how to address them:
-
Side Reactions:
-
Precipitation of Reactants or Product:
-
Solution: Poor solubility of either the reactants or the final product can lead to precipitation and a lower isolated yield. Using PEGylated linkers on your tetrazine or TCO can enhance aqueous solubility.[1] Alternatively, a small amount of a compatible organic co-solvent like DMSO or DMF can be added, but its effect on your biological system should be considered.[1]
-
-
Inaccurate Quantification of Reactants:
-
Solution: Precisely determining the concentration of your tetrazine and TCO stock solutions is critical for achieving the desired stoichiometry. Use a reliable method like UV-Vis spectroscopy to quantify your reagents before initiating the reaction.[1]
-
Q3: What is the optimal stoichiometry for the tetrazine-TCO reaction?
A3: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule is generally recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-functionalized molecule.[3][4] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically for your system.[3]
Q4: What are the recommended reaction buffers and pH?
A4: The tetrazine-TCO ligation is highly versatile and works well in various aqueous buffers.[3] Phosphate-buffered saline (PBS) is a frequently used option. The reaction is typically efficient within a pH range of 6 to 9.[3] It is important to note that for labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) is essential to prevent side reactions with the buffer itself.[3][5]
Q5: Is a catalyst required for this reaction?
A5: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[3][6] This is a significant advantage over other click chemistry reactions like CuAAC, as it avoids the potential cytotoxicity associated with copper catalysts, making it ideal for applications in living systems.[3][6][7]
Quantitative Data on Reaction Kinetics
The second-order rate constants (k₂) for tetrazine-TCO ligations are among the fastest known in bioorthogonal chemistry, though they can vary significantly based on the specific structures of the reactants and the solvent used.[1][8]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
-
Protein Preparation: Dissolve the proteins to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[3]
-
Activation of Protein 1 with TCO-NHS Ester:
-
Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[4]
-
Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.[4]
-
Incubate for 60 minutes at room temperature.[8]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[8]
-
-
Activation of Protein 2 with Tetrazine-NHS Ester:
-
Conjugation:
-
Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05-1.5x) of the tetrazine-labeled protein is recommended.[4]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[3][4] For less reactive pairs, the incubation can be extended or performed at 37°C.[3]
-
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove any unreacted proteins.[3]
-
Storage: Store the final conjugate at 4°C.[3]
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.[1]
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), which is typically between 510-550 nm, in the chosen reaction buffer.[1][8]
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and start the measurement.
-
Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.[1]
-
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the reaction conditions.[1]
Visual Guides
Caption: A troubleshooting guide for slow or incomplete Tetrazine-TCO reactions.
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Tetrazine-Conjugated Proteins
Welcome to the technical support center for the purification of tetrazine-conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying tetrazine-conjugated proteins?
A1: The most frequent challenges include low recovery of the final conjugate, the presence of unconjugated protein, excess tetrazine reagent in the final product, and protein aggregation. Incomplete reactions and side reactions can also contribute to purification difficulties.
Q2: How do I choose the right purification method for my tetrazine-conjugated protein?
A2: The choice of purification method depends on the properties of your protein, the nature of the conjugation (site-specific vs. random), and the scale of your experiment. Size-exclusion chromatography (SEC) is a common choice for removing unconjugated tetrazine, while ion-exchange (IEX) or affinity chromatography (AC) can be used to separate conjugated from unconjugated protein species, especially if the conjugation alters the protein's charge or if an affinity tag is present.
Q3: What is the optimal molar ratio of tetrazine to protein for conjugation?
A3: A molar excess of the tetrazine reagent is generally recommended to drive the conjugation reaction to completion. A common starting point is a 10- to 20-fold molar excess for NHS ester-based conjugations to primary amines. However, the optimal ratio can vary depending on the protein and the number of available reactive sites and should be determined empirically.
Q4: Which buffer conditions are recommended for tetrazine conjugation?
A4: For conjugations involving N-hydroxysuccinimide (NHS) esters, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris or glycine, will compete with the protein for the NHS ester, reducing conjugation efficiency.
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the tetrazine ligation can often be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically around 520-540 nm). The disappearance of this absorbance can be used to track the reaction's progress.
Troubleshooting Guides
Low Conjugation Yield
Problem: The final yield of the purified tetrazine-conjugated protein is lower than expected.
Caption: Troubleshooting logic for low conjugation yield.
| Possible Cause | Suggested Solution |
| Inefficient Conjugation Reaction | Verify the reactivity of your protein and the tetrazine reagent. Increase the molar excess of the tetrazine, or optimize the reaction time and temperature. |
| Suboptimal Buffer Conditions | For NHS ester reactions, ensure the buffer is amine-free (e.g., PBS) and the pH is in the optimal range (7.2-8.0). |
| Protein Loss During Purification | Analyze fractions from each purification step (flow-through, wash, elution) by SDS-PAGE or UV-Vis to identify where the protein is being lost. Adjust buffer conditions or the type of chromatography resin. |
| Protein Aggregation | Protein aggregation can lead to loss of material during purification.[1] This can sometimes be mitigated by working at lower protein concentrations, or by adding stabilizing agents like glycerol (B35011) or arginine to the buffers.[1] |
Presence of Unconjugated Protein
Problem: The final product contains a significant amount of unconjugated protein.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the molar ratio of the tetrazine reagent to the protein. Extend the reaction time or slightly increase the temperature. |
| Steric Hindrance | The reactive sites on the protein may be sterically hindered. Consider using a longer linker on your tetrazine reagent. For site-specific conjugation, ensure the chosen site is accessible. |
| Ineffective Purification | The purification method may not be adequately separating the conjugated and unconjugated species. Consider a different purification strategy. For example, if the tetrazine carries a charge, ion-exchange chromatography could be effective. |
Protein Aggregation
Problem: The protein precipitates or forms aggregates during or after conjugation and purification.
| Possible Cause | Suggested Solution |
| High Protein Concentration | Work with more dilute protein solutions during conjugation and purification.[1] |
| Buffer Conditions | The pH of the buffer may be too close to the protein's isoelectric point (pI), where solubility is minimal.[1] Adjust the buffer pH to be at least one unit away from the pI.[1] The ionic strength of the buffer can also influence aggregation; empirical testing of different salt concentrations may be necessary.[1] |
| Hydrophobic Interactions | The conjugation of hydrophobic tetrazine molecules can increase the overall hydrophobicity of the protein, leading to aggregation. The addition of non-denaturing detergents or stabilizing agents like arginine can help to mitigate this.[1][2] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Store the purified conjugate in aliquots at -80°C with a cryoprotectant like glycerol.[1] |
Data Presentation
Table 1: Comparison of Common Purification Methods for Tetrazine-Conjugated Proteins
| Method | Principle | Advantages | Disadvantages | Typical Yield | Purity |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Effective for removing small molecules (unreacted tetrazine), gentle on proteins, can be used for buffer exchange.[3] | Low resolution for proteins of similar size, limited sample volume, potential for sample dilution.[4] | >80% | Good |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High capacity, high resolution, can separate proteins with subtle charge differences.[5][6] | Requires optimization of pH and salt concentration, may not be suitable if conjugation does not alter the protein's charge.[5] | 70-90% | High |
| Affinity Chromatography (AC) | Separation based on specific binding interactions (e.g., His-tag). | High specificity and purity, can achieve >95% purity in a single step.[7] | Requires a tagged protein, elution conditions can sometimes be harsh. | >90% | Very High |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can separate conjugates with different drug-to-antibody ratios (DARs), useful polishing step.[2] | Strong interactions can lead to protein denaturation or aggregation, requires high salt concentrations for binding.[2] | Variable | High |
Experimental Protocols
Protocol 1: General Tetrazine Conjugation to Protein Primary Amines
This protocol describes a general method for conjugating a tetrazine-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Caption: Workflow for tetrazine conjugation to proteins.
Materials:
-
Protein of interest
-
Tetrazine-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting or SEC column)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature.
-
Purification: Remove the excess, unreacted tetrazine reagent and quenching buffer using a desalting spin column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Purification of a His-tagged Tetrazine-Conjugated Protein by Affinity Chromatography
This protocol is for the purification of a tetrazine-conjugated protein that has a polyhistidine tag (His-tag).
Materials:
-
Crude tetrazine-conjugated His-tagged protein solution
-
Ni-NTA Agarose (B213101) resin
-
Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Chromatography column
Procedure:
-
Resin Equilibration: Pack the Ni-NTA agarose into a column and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the crude protein solution onto the equilibrated column. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged tetrazine-conjugated protein with 5-10 column volumes of Elution Buffer. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Analysis and Buffer Exchange: Pool the fractions containing the purified protein. Analyze by SDS-PAGE for purity. If necessary, remove the imidazole by dialysis or a desalting column into a suitable storage buffer.
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is used to separate the tetrazine-conjugated protein from smaller molecules like excess tetrazine reagent and quenching agents.
Materials:
-
Crude conjugated protein solution
-
SEC column with an appropriate molecular weight cutoff
-
Mobile Phase: A suitable buffer for your protein (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column and the chromatography system with the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugated protein solution through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the Mobile Phase at a constant flow rate. The larger conjugated protein will elute before the smaller, unconjugated tetrazine molecules.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and at the tetrazine's absorbance maximum (e.g., ~520 nm).
-
Analysis: Pool the fractions containing the purified protein conjugate and analyze for purity by SDS-PAGE.
Protocol 4: Purification by Ion-Exchange Chromatography (IEX)
This protocol is applicable if the tetrazine conjugation results in a change in the net charge of the protein, allowing for separation of conjugated and unconjugated species.
Materials:
-
Crude conjugated protein solution
-
IEX column (anion or cation exchange, depending on the protein's charge)
-
Equilibration Buffer (Low salt, e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (High salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Chromatography system
Procedure:
-
Buffer Exchange: Exchange the crude protein solution into the Equilibration Buffer using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the IEX column with Equilibration Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with Equilibration Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the Equilibration and Elution Buffers). Proteins will elute based on their charge, with more highly charged species eluting at higher salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and UV-Vis to identify the fractions containing the pure tetrazine-conjugated protein. Pool the desired fractions and perform a buffer exchange into a suitable storage buffer.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Protein Bioconjugation Reactions Using Combinatorial Peptide Libraries [escholarship.org]
- 6. conductscience.com [conductscience.com]
- 7. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines for Tetrazine-Ph-NHCO-C3-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive storage and handling guidelines, troubleshooting advice, and frequently asked questions (FAQs) for experiments involving Tetrazine-Ph-NHCO-C3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the reactivity of the compound. For long-term stability, the solid powder should be stored at -20°C for up to three years.[1][2][3][4] Stock solutions prepared in an anhydrous solvent like DMSO can be stored at -80°C for up to one year.[1] One supplier suggests that stock solutions stored at -80°C should be used within six months, and those at -20°C within one month.[5]
Q2: How should I handle the compound upon receiving it?
A2: this compound, particularly its NHS ester group, is sensitive to moisture.[6] To prevent condensation, it is essential to allow the vial to equilibrate to room temperature before opening.[6] It is best practice to limit the compound's exposure to moisture and to restore the container under an inert atmosphere if possible.[6]
Q3: What is the primary application of this compound?
A3: This compound is a heterobifunctional linker used in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][5][7][8] It contains two key functional groups:
-
An NHS ester that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][3][4]
-
A Tetrazine group that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry".[5][7][8]
Q4: What solvents are recommended for dissolving this compound?
A4: The compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] A stock solution should be prepared immediately before use, as the NHS ester can hydrolyze in the presence of moisture.[6] One supplier reports a solubility of 95 mg/mL in DMSO, with sonication recommended to aid dissolution.[1]
Q5: What is the optimal pH for reacting the NHS ester with a protein?
A5: The reaction of the NHS ester with primary amines is most efficient in the pH range of 7.2 to 8.5.[9] A slightly basic pH ensures that the amine groups are deprotonated and sufficiently nucleophilic. It is critical to use amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer to prevent the buffer from competing with the target molecule for reaction with the NHS ester.[6][9]
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | Up to 3 years | [1][2][3][4] |
| Stock Solution in Anhydrous Solvent | -80°C | 6 months to 1 year | [1][5] |
| Stock Solution in Anhydrous Solvent | -20°C | Up to 1 month | [5] |
Solubility Data
| Solvent | Concentration | Comments | Source |
| DMSO | 95 mg/mL (238.47 mM) | Sonication is recommended | [1] |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol outlines the general steps for conjugating the this compound to a protein containing primary amines.
1. Materials Required:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
2. Procedure:
-
Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[6] If the current buffer contains primary amines like Tris or glycine, perform a buffer exchange. The protein concentration should ideally be at least 1-5 mg/mL.[9][10]
-
Prepare Reagent Stock Solution: Allow the vial of this compound to warm to room temperature. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6][10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.[6][10] For protein concentrations below 5 mg/mL, a higher molar excess (20- to 50-fold) may be necessary.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6][10] Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove the excess, non-reactive reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography to obtain the purified tetrazine-labeled protein.[6][9][10]
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of NHS Ester: Reagent exposed to moisture before use or reaction buffer has high water content. 2. Incorrect pH: Reaction pH is too low (<7), causing protonation of amines and reducing their nucleophilicity.[9] 3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). 4. Low Protein Concentration: Dilute protein solutions favor hydrolysis over the desired reaction.[9] | 1. Always allow the reagent vial to reach room temperature before opening. Prepare the stock solution in anhydrous DMSO/DMF immediately before use.[6] 2. Ensure the reaction buffer pH is between 7.2 and 8.5.[9] 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[6] 4. If possible, concentrate the protein to at least 1 mg/mL.[9] |
| Protein Precipitation during Reaction | High Concentration of Organic Solvent: Adding a large volume of the DMSO/DMF stock solution can denature the protein.[9] | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[9] If a higher reagent concentration is needed, prepare a more concentrated stock solution. |
| No "Click" Reaction with TCO Partner | Tetrazine Degradation: The tetrazine ring can degrade in aqueous solutions, especially at basic pH or in the presence of certain nucleophiles.[11] | Perform the labeling step and subsequent purification efficiently. Use the tetrazine-labeled protein in the click reaction as soon as possible. Avoid exposing the labeled protein to harsh conditions or high pH for extended periods. |
| Loss of Tetrazine Moiety | Presence of Reducing Agents (for linkers with disulfide bonds): While this specific linker does not contain a disulfide bond, it is a common issue with other linkers. Reducing agents like DTT or TCEP can cleave such bonds. | This is not applicable to this compound but is a critical consideration for linkers containing disulfide bonds. Ensure all buffers are free from reducing agents for those specific linkers.[9] |
Troubleshooting Logic Diagram
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. This compound | 1244040-64-9 | BroadPharm [broadpharm.com]
- 3. Tetrazine-NHS ester, 1616668-55-3 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:1244040-64-9 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-specific Binding of Tetrazine Reagents in Cellular Applications
Welcome to the technical support center for minimizing non-specific binding of tetrazine reagents in cellular experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their tetrazine-based labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in tetrazine-based cell labeling?
A1: High background and non-specific binding in tetrazine-TCO ligation experiments can stem from several factors:
-
Excess Reagent Concentration: Using a higher than necessary concentration of the tetrazine-fluorophore conjugate can lead to increased non-specific binding to cellular components or the extracellular matrix.[1][2]
-
Intrinsic Stickiness of Reagents: Some fluorophores or linkers attached to the tetrazine molecule can be inherently "sticky," leading to non-specific interactions with cellular surfaces.
-
Tetrazine Instability: Certain tetrazine derivatives can be unstable in aqueous environments like cell culture media, leading to degradation products that may bind non-specifically.[3][4][5] Electron-withdrawing groups on the tetrazine ring, which increase reactivity, can sometimes decrease stability.[3][6]
-
Cellular Autofluorescence: Cells naturally contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background signal, particularly in the blue and green channels.[7][8]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation times can affect the efficiency of the specific ligation, potentially increasing the relative contribution of non-specific interactions.
Troubleshooting Guides
Guide 1: High Background Fluorescence
Problem: I am observing high background fluorescence across my entire sample, not just on my target of interest.
Troubleshooting Steps:
-
Optimize Tetrazine Reagent Concentration:
-
Perform a concentration titration of your tetrazine-fluorophore conjugate to find the lowest effective concentration that provides a sufficient signal-to-noise ratio. A typical starting point for cell labeling is 1-5 µM.[8]
-
Protocol: See Experimental Protocol 1: Optimizing Tetrazine Reagent Concentration.
-
-
Implement Thorough Washing Steps:
-
After incubation with the tetrazine reagent, wash the cells multiple times (e.g., 3-4 times for 5 minutes each) with a suitable buffer like PBS.[2]
-
Including a mild detergent, such as 0.05-0.1% Tween-20, in the wash buffer can help to remove non-specifically bound reagents.
-
-
Incorporate a Blocking Step:
-
Before adding the tetrazine reagent, incubate your cells with a blocking agent to saturate non-specific binding sites.
-
Common blocking agents include Bovine Serum Albumin (BSA) or glycine.
-
Protocol: See Experimental Protocol 2: Using Blocking Agents to Reduce Non-specific Binding.
-
-
Switch to a Fluorogenic Probe:
-
Assess Cellular Autofluorescence:
-
Image an unstained control sample of your cells using the same imaging settings to determine the level of endogenous autofluorescence.
-
If autofluorescence is high, consider using fluorophores that emit in the red or far-red spectrum, as cellular autofluorescence is typically lower in these regions.[8]
-
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background fluorescence.
Guide 2: Low or No Specific Signal
Problem: I am not seeing a fluorescent signal on my target, or the signal is very weak.
Troubleshooting Steps:
-
Verify TCO Labeling:
-
Ensure that your target molecule (e.g., protein, antibody) has been successfully labeled with the TCO moiety. Use an independent method (e.g., mass spectrometry, western blot with a TCO-specific antibody) to confirm TCO incorporation.
-
-
Check Reagent Stability and Storage:
-
Tetrazine and TCO reagents should be stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[1]
-
Prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or DMF.
-
-
Optimize Reaction Conditions:
-
The tetrazine-TCO ligation is generally fast at room temperature, but for less reactive pairs or low concentrations, you may need to increase the incubation time or temperature (e.g., 37°C).[1]
-
Ensure the pH of your reaction buffer is within the optimal range (typically pH 6.5-8.5).
-
-
Increase Reagent Concentrations:
-
If the signal is weak, consider increasing the concentration of the tetrazine-fluorophore conjugate or the amount of TCO-labeled target.
-
-
Assess Tetrazine Reactivity vs. Stability:
Logical Relationship for Low Signal Troubleshooting
Caption: Troubleshooting steps for low or no specific signal.
Quantitative Data Tables
Table 1: Recommended Starting Concentrations for Tetrazine Reagents in Live Cell Labeling
| Application | Tetrazine Reagent Concentration (µM) | Typical Incubation Time | Temperature |
| Cell Surface Labeling | 1 - 10 | 15 - 60 min | Room Temp or 37°C |
| Intracellular Labeling | 5 - 25 | 30 - 120 min | 37°C |
| No-Wash Imaging (Fluorogenic Probes) | 0.5 - 5 | 5 - 30 min | 37°C |
Table 2: Comparison of Tetrazine Derivative Stability in Cell Culture Media (DMEM + 10% FBS) at 37°C
| Tetrazine Derivative (Substituent) | Percent Remaining after 12h | Percent Remaining after 48h | General Reactivity |
| Methyl-Phenyl (MePh) | >95% | - | Moderate |
| 2-Pyridyl (Me2Pyr) | ~85% | <13% | High |
| 3-Pyridyl (Me3Pyr) | ~85% | - | Moderate-High |
| 4-Pyridyl (Me4Pyr) | ~30% | - | Very High |
| H-Tetrazine (H-Tz) | - | <13% | High |
| Triazolyl-Tetrazine (Ta-Tz) | - | >80% | High |
| Data compiled from multiple sources.[3][4][5] Stability can vary based on the specific molecular context. |
Experimental Protocols
Experimental Protocol 1: Optimizing Tetrazine Reagent Concentration
Objective: To determine the optimal concentration of a tetrazine-fluorophore conjugate that maximizes the specific signal while minimizing non-specific background.
Materials:
-
Cells expressing the TCO-labeled target molecule
-
Control cells (not expressing the TCO-labeled target)
-
Tetrazine-fluorophore conjugate stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well imaging plate (e.g., 96-well glass-bottom plate)
Procedure:
-
Cell Plating: Plate both target-expressing and control cells in a multi-well imaging plate and culture overnight.
-
Prepare Dilutions: Prepare a serial dilution of the tetrazine-fluorophore conjugate in live-cell imaging medium. A suggested range is from 10 µM down to 0.1 µM.
-
Labeling: a. Wash the cells once with warm PBS. b. Add the different concentrations of the tetrazine-containing medium to the wells. Include a "no tetrazine" control for both cell types. c. Incubate for a standard time (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: a. Remove the labeling medium. b. Wash the cells three times with warm live-cell imaging medium, incubating for 5 minutes during each wash.
-
Imaging: a. Image the cells using a fluorescence microscope with appropriate filter sets. b. Use consistent imaging settings (e.g., exposure time, laser power) for all wells.
-
Analysis: a. Quantify the mean fluorescence intensity of the specifically labeled structures in the target cells and the background fluorescence in the control cells for each concentration. b. Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Mean specific signal / Mean background signal). c. Select the lowest concentration that provides a robust S/N ratio for future experiments.
Workflow for Tetrazine Concentration Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
Technical Support Center: Purification of Biomolecules Labeled with Tetrazine-Ph-NHCO-C3-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrazine-Ph-NHCO-C3-NHS ester. Our goal is to help you efficiently remove unreacted labeling reagent from your valuable biomolecule samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a heterobifunctional linker molecule. It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds. It also features a tetrazine group, which is used in bioorthogonal "click chemistry," specifically in the inverse electron demand Diels-Alder reaction (iEDDA) with strained alkenes like trans-cyclooctene (B1233481) (TCO). This reagent is often used to introduce a tetrazine moiety onto a biomolecule for subsequent conjugation or imaging applications.[1][2][3][4]
Q2: What are the common impurities after a labeling reaction with this compound?
The primary small molecule impurities after a labeling reaction are:
-
Unreacted this compound: Excess reagent that did not react with the biomolecule.
-
Hydrolysis products: The NHS ester can react with water in the aqueous buffer, leading to its hydrolysis. The main hydrolysis byproducts are N-hydroxysuccinimide (NHS) and the corresponding carboxylic acid, Tetrazine-Ph-NHCO-C3-COOH.[5][6][7][8][9]
Q3: Why is it important to remove unreacted this compound?
Failure to remove the unreacted NHS ester can lead to several issues:
-
Inaccurate quantification: The unreacted tetrazine can interfere with spectroscopic measurements used to determine the degree of labeling.
-
Non-specific binding: The still-reactive NHS ester can label other molecules in downstream applications, leading to non-specific signals or cross-reactivity.
-
Altered biological activity: The presence of unreacted reagent could potentially interfere with the biological function of the labeled molecule.
-
Complications in downstream reactions: The unreacted tetrazine can participate in subsequent click chemistry reactions, leading to inaccurate results.
Q4: What are the primary methods for removing small molecule impurities like unreacted this compound?
The two most common and effective methods are size exclusion chromatography (often in the form of desalting spin columns) and dialysis. Both techniques separate molecules based on size.[10][11]
Troubleshooting Guide: Removing Unreacted this compound
This guide will help you choose the most appropriate purification method and troubleshoot common issues.
Decision-Making Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
Issue 1: Choosing Between Size Exclusion Chromatography (Desalting) and Dialysis
Scenario: You have completed your labeling reaction and need to decide on the best purification strategy.
Comparison of Purification Methods:
| Feature | Size Exclusion Chromatography (Desalting Spin Columns) | Dialysis |
| Principle | Molecules are separated based on size as they pass through a porous resin. Larger molecules (your biomolecule) elute first, while smaller molecules (unreacted ester and byproducts) are retained.[10][11] | A semi-permeable membrane allows small molecules to diffuse out of the sample into a larger volume of buffer, while retaining larger molecules. |
| Speed | Very fast (typically 5-10 minutes per sample).[12] | Slow (can take several hours to overnight with multiple buffer changes).[11] |
| Sample Volume | Ideal for small to medium volumes (typically up to 4 mL).[13] | Suitable for a wide range of volumes, including large volumes. |
| Sample Dilution | Can result in some sample dilution, although spin columns are designed to minimize this.[12][14] | Generally results in a more concentrated product, but the sample volume will increase slightly.[15] |
| Efficiency | Highly efficient for removing small molecules, with greater than 95% salt removal often reported.[12][13] The efficiency for removing unreacted dyes can vary depending on the dye's properties.[14] | Very effective for thorough removal of small molecules, especially with multiple buffer changes. |
| Ease of Use | Simple and convenient, especially with pre-packed spin columns.[16] | Requires more hands-on time for setup and buffer changes.[11] |
Recommendation:
-
For rapid purification of small to medium sample volumes, size exclusion chromatography using desalting spin columns is the preferred method.
-
For larger sample volumes or when sample concentration is critical and time is not a major constraint, dialysis is a robust option.
Issue 2: Incomplete Removal of Unreacted Reagent with Desalting Columns
Potential Cause:
-
Incorrect column size for the sample volume: Overloading the column can lead to poor separation.
-
Improper column equilibration: The column must be equilibrated with the appropriate buffer before adding the sample.
-
Hydrophobic interactions: Some unreacted dyes can have hydrophobic interactions with the desalting resin, causing them to co-elute with the protein.[14]
Troubleshooting Steps:
-
Select the correct column size: Refer to the manufacturer's instructions for the recommended sample volume for your chosen desalting column.
-
Ensure proper equilibration: Follow the manufacturer's protocol for washing and equilibrating the column with your desired buffer.
-
Consider a different resin type: If you suspect hydrophobic interactions, a different type of size exclusion resin may be beneficial.
-
Perform a second desalting step: For very sensitive downstream applications, processing the sample through a second desalting column can improve purity.
Issue 3: Low Recovery of Labeled Biomolecule After Dialysis
Potential Cause:
-
Incorrect Molecular Weight Cut-Off (MWCO) of the dialysis membrane: If the MWCO is too close to the molecular weight of your biomolecule, you may lose your sample through the membrane pores.
-
Non-specific binding to the membrane: Some proteins can adhere to the surface of the dialysis membrane.
-
Sample precipitation: Changes in buffer composition during dialysis could cause your biomolecule to precipitate.
Troubleshooting Steps:
-
Choose the appropriate MWCO: A general rule of thumb is to select a dialysis membrane with an MWCO that is at least half the molecular weight of your biomolecule of interest. For example, for a 30 kDa protein, a 10 kDa MWCO membrane would be a safe choice.
-
Use a low-protein-binding membrane: If you are working with a protein that is prone to non-specific binding, consider using a membrane made from a material designed to minimize this issue.
-
Ensure buffer compatibility: Confirm that your biomolecule is soluble and stable in the dialysis buffer.
-
Optimize dialysis conditions: Perform dialysis at a suitable temperature (e.g., 4°C) to maintain protein stability.
Experimental Protocol: Removal of Unreacted this compound using a Desalting Spin Column
This protocol provides a general guideline for purifying a protein sample after labeling.
Materials:
-
Labeled protein solution
-
Desalting spin column with an appropriate MWCO (e.g., 7K MWCO for proteins >20 kDa)
-
Equilibration/final buffer (must be amine-free, e.g., PBS)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the Desalting Column:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge for 1-2 minutes at the recommended speed (typically around 1,500 x g) to remove the storage buffer.
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add your desired amine-free equilibration buffer to the column (refer to the manufacturer's instructions for the correct volume).
-
Centrifuge for 1-2 minutes at the recommended speed and discard the flow-through.
-
Repeat the equilibration step 2-3 times.
-
-
Apply the Sample:
-
Place the equilibrated column into a fresh collection tube.
-
Slowly apply your labeled protein sample to the center of the resin bed. Do not exceed the maximum recommended sample volume.
-
-
Elute the Purified Protein:
-
Centrifuge the column for 2-3 minutes at the recommended speed.
-
The purified, labeled protein will be in the collection tube. The unreacted this compound and its byproducts will be retained in the resin.
-
-
Assess Purity (Optional):
-
Measure the absorbance of the purified sample at 280 nm (for protein) and the appropriate wavelength for the tetrazine label to confirm the removal of the free reagent. A significant decrease in the absorbance at the tetrazine's wavelength relative to the protein's absorbance indicates successful removal.
-
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Notes |
| This compound | 398.37 | The unreacted labeling reagent.[16] |
| N-hydroxysuccinimide (NHS) | 115.09 | A byproduct of the labeling reaction and hydrolysis. |
| Tetrazine-Ph-NHCO-C3-COOH | ~301.29 | The carboxylic acid byproduct of NHS ester hydrolysis (estimated). |
This data is useful for selecting the appropriate MWCO for dialysis membranes to ensure efficient removal of all small molecule impurities while retaining your labeled biomolecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1244040-64-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. fishersci.ie [fishersci.ie]
- 13. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.amsbio.com [resources.amsbio.com]
Validation & Comparative
A Head-to-Head Comparison of Tetrazine and Maleimide Chemistries for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two prominent strategies: the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction using a Tetrazine-Ph-NHCO-C3-NHS ester linker and the conventional maleimide-thiol conjugation.
This comparison delves into the fundamental mechanisms, presents available quantitative data from literature, details experimental protocols for key assays, and provides visual workflows to aid in the selection of the optimal conjugation strategy for your ADC program.
Introduction to ADC Conjugation Chemistries
Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1][2][3] The linker connecting the antibody and the payload plays a pivotal role in the overall performance of the ADC, influencing its stability in circulation, drug-to-antibody ratio (DAR), and the efficiency of drug release at the target site.[3][4][5]
Maleimide (B117702) chemistry has been a workhorse in the ADC field, primarily targeting the thiol groups of cysteine residues on the antibody.[][7] This method involves the reduction of interchain disulfide bonds or the introduction of cysteine mutations to provide reactive sites for conjugation.[7][8]
Tetrazine ligation , a type of "click chemistry," offers a bioorthogonal approach, meaning the reaction occurs rapidly and selectively under physiological conditions without interfering with native biological processes.[9][10][11] This chemistry involves the reaction of a tetrazine moiety with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), which can be introduced onto the antibody.[10][11] The this compound is a heterobifunctional linker that allows for the attachment of the tetrazine group to the antibody via reaction with lysine (B10760008) residues.[12][13][14]
Mechanism of Action: A Tale of Two Chemistries
Maleimide-Thiol Conjugation
Maleimide chemistry relies on the Michael addition reaction between a maleimide group on the linker-payload and a thiol group from a cysteine residue on the antibody. This forms a stable thioether bond.[] However, this linkage can be susceptible to a retro-Michael reaction in the presence of thiol-containing species in plasma, such as albumin and glutathione, leading to premature drug release and potential off-target toxicity.[7][15][16] Efforts to improve the stability of the maleimide linkage have included the development of self-hydrolyzing maleimides.[16]
Tetrazine-TCO Ligation
The inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (TCO) is an exceptionally fast and specific bioorthogonal reaction.[11][17][18] This "click" reaction forms a stable dihydropyrazine (B8608421) linkage, which is generally considered to be highly stable in physiological conditions.[11] The reaction's bioorthogonality minimizes side reactions with other functional groups present in a biological system.
Comparative Performance Data
| Parameter | Maleimide Chemistry | Tetrazine Ligation (and other stable chemistries) | Key Considerations |
| Conjugation Site | Cysteine (native or engineered) | Typically Lysine (via NHS ester) or site-specifically introduced TCO | Site of conjugation can impact ADC pharmacokinetics and efficacy.[7] |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixtures (DAR 0-8) are common with native cysteines.[19] More defined DAR with engineered cysteines.[19] | Can achieve a more defined DAR, though lysine conjugation can still lead to heterogeneity.[20] Site-specific methods offer precise control. | A well-defined and consistent DAR is crucial for reproducible efficacy and safety.[5][19] |
| Plasma Stability | Prone to deconjugation via retro-Michael reaction, leading to premature payload release.[7][15][16] Stability can be improved with modified maleimides.[16][21] | Generally high stability due to the robust nature of the dihydropyrazine bond formed.[11] | Higher plasma stability minimizes off-target toxicity and maximizes drug delivery to the tumor.[2][22][23] |
| In Vivo Efficacy | Efficacy can be compromised by premature drug release. | Stable linkage can lead to improved therapeutic index due to better tumor accumulation of the intact ADC.[24] | Efficacy is dependent on the entire ADC design, including target, payload, and linker stability.[4] |
| Reaction Kinetics | Fast reaction rates. | Extremely fast reaction rates, often orders of magnitude faster than other bioorthogonal reactions.[25] | Rapid conjugation can simplify manufacturing processes. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized payload to an antibody.
1. Antibody Reduction (if targeting native disulfides):
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), at a specific molar excess to the antibody.[7]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration.
2. Conjugation Reaction:
-
Dissolve the maleimide-linker-payload in a compatible organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours or overnight).[26]
3. Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other reactants using methods like size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterize the ADC for DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.[27] Purity and aggregation can be assessed by SEC.
General Protocol for this compound Conjugation
This protocol outlines the steps for a two-step conjugation process involving antibody modification with a TCO group followed by reaction with a tetrazine-payload. A direct conjugation using the NHS ester functionality of the this compound is also possible.
Method A: Two-Step TCO-Tetrazine Ligation
1. Antibody Modification with TCO:
-
React the antibody with an NHS-ester functionalized TCO reagent in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a specific molar excess.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess TCO reagent using a desalting column.
2. Tetrazine Ligation:
-
Prepare a solution of the tetrazine-functionalized payload.
-
Add the tetrazine-payload to the TCO-modified antibody.
-
The reaction is typically very fast and can be performed at room temperature for 30-60 minutes.
3. Purification and Characterization:
-
Purify and characterize the ADC as described for the maleimide conjugation.
Method B: Direct Conjugation via NHS Ester
1. Conjugation Reaction:
-
Dissolve the this compound linker-payload in a suitable solvent like DMSO.
-
Add the linker-payload to the antibody solution in a buffer with a pH of 7.4-8.5.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C.
2. Purification and Characterization:
-
Purify and characterize the ADC as described above.
ADC Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker in a physiologically relevant matrix.[1][22][23][28]
1. Incubation:
-
Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C.[1][23]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[28]
2. Sample Processing:
-
At each time point, capture the antibody (and ADC) from the plasma using protein A or protein G beads.[1]
3. Analysis:
-
Analyze the captured material by a suitable method to determine the average DAR over time. HIC and LC-MS are commonly used techniques.[1][28]
-
The amount of free payload released into the plasma can also be quantified using LC-MS/MS.[2]
Visualization of Workflows
Conclusion
The choice between tetrazine and maleimide chemistry for ADC development involves a trade-off between established protocols and the pursuit of enhanced stability and performance. While maleimide chemistry is a well-trodden path, the inherent instability of the resulting thioether bond is a significant drawback that can lead to premature drug release and off-target toxicity.
Tetrazine ligation, on the other hand, offers a bioorthogonal and highly stable alternative. The rapid kinetics and stability of the resulting linkage can lead to ADCs with a more favorable pharmacokinetic profile and potentially a wider therapeutic window. As the field of ADCs continues to evolve, the adoption of more robust and stable conjugation chemistries like tetrazine ligation is poised to play a crucial role in the development of the next generation of these targeted therapies. Researchers and drug developers are encouraged to carefully consider these factors in the context of their specific therapeutic goals.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. veranova.com [veranova.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 1244040-64-9 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 21. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound | CAS#:1244040-64-9 | Chemsrc [chemsrc.com]
- 26. interchim.fr [interchim.fr]
- 27. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 28. ADC Plasma Stability Assay [iqbiosciences.com]
A Researcher's Guide to Tetrazine Derivatives: A Comparative Analysis of Bioorthogonal Reaction Kinetics
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal reaction is critical for the success of their experiments. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool due to its rapid kinetics and high specificity. This guide provides a comprehensive comparison of the kinetics of various tetrazine derivatives, supported by experimental data and detailed protocols to aid in the rational selection of these reagents.
The reactivity of tetrazine derivatives in iEDDA reactions is highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups tend to slow it down. This principle allows for the fine-tuning of reaction rates to suit specific applications, from rapid in vivo imaging to slower, controlled release systems. This guide focuses on the kinetics of tetrazine derivatives with two of the most commonly used strained dienophiles: trans-cyclooctene (B1233481) (TCO) and bicyclononyne (BCN).
Comparative Kinetic Data of Tetrazine Derivatives
The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO and BCN. These values provide a quantitative measure of the reaction speed, allowing for a direct comparison of the different derivatives. The data has been compiled from multiple studies to provide a broad overview of the available options. It is important to note that reaction conditions such as solvent and temperature can influence the observed rate constants.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000[1] | Various | Ambient |
| 3,6-di-(2-pyridyl)-s-tetrazine | BCN | 118[2] | Methanol | Ambient |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6[2] | Methanol | Ambient |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 23 | Methanol | Ambient |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 10 | Methanol | Ambient |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 125 | Methanol | Ambient |
| Hydrogen substituted tetrazine (unspecified) | TCO | up to 30,000[3] | PBS pH 7.4 | 37 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~2,000 - 5,000 | Various | Ambient |
| 3-H-6-phenyl-1,2,4,5-tetrazine | TCO | ~10,000 - 20,000 | Various | Ambient |
| 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine | TCO | ~100 - 500 | Various | Ambient |
Stability of Tetrazine Derivatives
Beyond reaction kinetics, the stability of tetrazine derivatives in aqueous or biological media is a critical parameter for their application in bioorthogonal chemistry. Generally, tetrazines with electron-donating groups exhibit greater stability but slower reaction kinetics. Conversely, highly reactive tetrazines with strong electron-withdrawing groups can be less stable in biological environments.[4][5] For instance, dipyridyl-s-tetrazines and pyrimidyl-substituted tetrazines can be relatively unstable, with significant degradation observed over 12 hours in a DMSO/PBS mixture.[5] In contrast, more electron-rich pyridyl and phenyl tetrazines show greater stability under the same conditions.[5] The stability of selected tetrazines has also been evaluated in fetal bovine serum (FBS), with alkyl-substituted derivatives showing high stability.[4]
Experimental Protocols
Reproducible and accurate kinetic data are essential for comparing different tetrazine derivatives. The following are detailed protocols for the most common methods used to determine the kinetics of tetrazine-dienophile reactions.
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
This is the most common method for monitoring tetrazine ligation kinetics due to the characteristic visible absorbance of the tetrazine chromophore (typically around 520-540 nm), which disappears upon reaction.
Materials:
-
Tetrazine derivative of interest
-
Dienophile (TCO or BCN derivative)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic solvent for stock solutions (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer (a stopped-flow instrument is required for very fast reactions)
-
Cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the tetrazine derivative (e.g., 10 mM in DMSO).
-
Prepare a concentrated stock solution of the dienophile (e.g., 100 mM in DMSO).
-
-
Determine Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the tetrazine stock solution in the reaction buffer.
-
Measure the absorbance of each dilution at the λmax of the tetrazine.
-
Plot absorbance versus concentration and determine ε from the slope of the line according to the Beer-Lambert law (A = εcl).
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
For slow to moderately fast reactions (half-life > 10 seconds), manual mixing can be used. For faster reactions, a stopped-flow apparatus is necessary.[4]
-
Prepare a solution of the tetrazine derivative in the reaction buffer at a known concentration (e.g., 50-100 µM).
-
Prepare a series of solutions of the dienophile in the reaction buffer at concentrations that are at least 10-fold higher than the tetrazine concentration (e.g., 1-5 mM).
-
Equilibrate both solutions to the desired temperature (e.g., 25 °C or 37 °C).
-
To initiate the reaction, rapidly mix equal volumes of the tetrazine and dienophile solutions in a cuvette.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow a single exponential decay. Fit the absorbance versus time data to the following equation to obtain the observed rate constant (k_obs): A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
Plot the obtained k_obs values against the corresponding dienophile concentrations.
-
The second-order rate constant (k₂) is the slope of this line.
-
Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, providing detailed mechanistic insights.
Materials:
-
Tetrazine derivative
-
Dienophile
-
Deuterated solvent compatible with the reaction
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the tetrazine derivative in the deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Prepare a solution of the dienophile in the same deuterated solvent.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a known concentration of the dienophile solution to the NMR tube containing the tetrazine.
-
Quickly acquire a series of 1D NMR spectra (e.g., ¹H NMR) at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the tetrazine reactant and a proton on the product at each time point.
-
Plot the concentration of the tetrazine (calculated from the integral) as a function of time.
-
Fit the data to the appropriate rate law equation to determine the rate constant.
-
Protocol 3: Fluorescence Quenching Assay for Kinetic Analysis
This method is particularly useful for fluorogenic tetrazine probes, where the fluorescence of a linked fluorophore is quenched by the tetrazine and is restored upon reaction.
Materials:
-
Fluorogenic tetrazine probe
-
Dienophile
-
Reaction buffer
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorogenic tetrazine probe in the reaction buffer at a known concentration.
-
Prepare a solution of the dienophile at a concentration at least 10-fold higher than the probe.
-
-
Kinetic Measurement:
-
Place the tetrazine probe solution in a cuvette or well of a microplate.
-
Initiate the reaction by adding the dienophile solution.
-
Monitor the increase in fluorescence intensity over time at the emission maximum of the fluorophore.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the concentration of the product formed.
-
Fit the fluorescence intensity versus time data to a pseudo-first-order rate equation to determine k_obs.
-
Calculate k₂ as described in the UV-Vis protocol.
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps in determining tetrazine reaction kinetics and the general reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide: The Advantages of iEDDA over Copper-Catalyzed Click Chemistry (CuAAC)
In the landscape of bioconjugation and drug development, the choice of ligation chemistry is paramount to the success of an experimental design. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been widely adopted for its efficiency and specificity, the inverse electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful alternative with distinct advantages, particularly in biological applications.[1][2][3][4] This guide provides an objective comparison of iEDDA and CuAAC, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal chemistry for their needs.
Core Principle and Mechanism
iEDDA is a [4+2] cycloaddition reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO).[5][6][7] The reaction is driven by the favorable energetics of the frontier molecular orbitals, leading to rapid and irreversible ligation.[4][8]
CuAAC , on the other hand, is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[9][10] The catalyst is crucial for activating the alkyne and ensuring the regioselective formation of the 1,4-disubstituted triazole product.[9][10][11]
Quantitative Comparison of Key Performance Metrics
The advantages of iEDDA over CuAAC become evident when comparing their performance across several critical parameters.
| Feature | iEDDA (inverse Electron-Demand Diels-Alder) | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) |
| Reaction Kinetics | Extremely fast, with second-order rate constants up to 10⁶ M⁻¹s⁻¹.[6] | Fast, with second-order rate constants around 10 M⁻¹s⁻¹ in the presence of 20 µM Cu(I).[12][4][8] |
| Biocompatibility | Excellent; catalyst-free, avoiding metal-induced cytotoxicity.[1][5][13] | Limited by the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS).[1][8] |
| Reaction Conditions | Physiological conditions (aqueous solution, neutral pH, ambient temperature).[1] | Requires a copper(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[10][14] |
| Bioorthogonality | Highly bioorthogonal; reactants are abiotic and do not cross-react with biological functional groups.[5][13][15] | Generally bioorthogonal, but the copper catalyst can have off-target effects.[1] |
| Catalyst Requirement | Catalyst-free.[5][13][16] | Requires a copper(I) catalyst.[9][10] |
Experimental Data Summary
The superior kinetics of iEDDA are a significant advantage, allowing for efficient labeling at very low reactant concentrations, which is crucial for in vivo applications.[1][6]
| Parameter | iEDDA | CuAAC | Reference |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | ~10 M⁻¹s⁻¹ | [12][4][6][8] |
| Typical Reactant Concentration | Micromolar (µM) | Micromolar (µM) to Millimolar (mM) | [1] |
| Cytotoxicity (Mammalian Cells) | Low to none | Toxic at concentrations >500 µM Cu(I) | [1][8] |
Detailed Experimental Protocols
To provide a practical understanding, the following are generalized protocols for performing iEDDA and CuAAC reactions for bioconjugation.
Protocol 1: iEDDA Ligation of a Tetrazine-Labeled Molecule to a TCO-Modified Protein
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-labeled small molecule or fluorophore dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the TCO-modified protein at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Prepare a stock solution of the tetrazine-labeled molecule at a higher concentration (e.g., 10 mM) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the TCO-modified protein solution.
-
Add the tetrazine-labeled molecule stock solution to the protein solution. A typical molar ratio is 1:1 to 1:5 (protein:tetrazine), but this may need optimization. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature or 37°C. Reaction times are typically short, ranging from minutes to a few hours, due to the fast kinetics.[1]
-
-
Purification:
-
Remove the excess unreacted tetrazine-labeled molecule using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration, depending on the scale of the reaction.
-
-
Analysis:
-
Confirm the conjugation and determine the labeling efficiency using techniques like SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy (if the label has a chromophore).
-
Protocol 2: CuAAC Ligation of an Azide-Labeled Molecule to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-labeled small molecule or fluorophore dissolved in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 200 mM in water)[17]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[17]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the alkyne-modified protein at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Prepare a stock solution of the azide-labeled molecule at a higher concentration (e.g., 10 mM) in DMSO.
-
-
Catalyst Premix:
-
In a separate tube, prepare the copper catalyst premix by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[17] Let it stand for a few minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-labeled molecule stock solution. A typical molar ratio is 1:5 to 1:10 (protein:azide).
-
Add the copper catalyst premix to the reaction mixture. The final copper concentration typically ranges from 50 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 10 times the copper concentration.[17]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature, protected from light, for 1 to 24 hours. Reaction progress can be monitored by TLC or LC-MS for small molecules.[9]
-
-
Purification:
-
Remove the excess reagents and copper catalyst using size-exclusion chromatography, dialysis, or affinity purification.
-
-
Analysis:
-
Analyze the final conjugate using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
Visualizing the Chemical Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: The reaction mechanism of the inverse electron-demand Diels-Alder (iEDDA) ligation.
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - ProQuest [proquest.com]
- 13. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 14. jenabioscience.com [jenabioscience.com]
- 15. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 17. axispharm.com [axispharm.com]
stability comparison of tetrazine vs azide bioorthogonal handles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioorthogonal chemistry, the choice of chemical handles is paramount to the success of applications ranging from in vivo imaging to targeted drug delivery. Among the most prominent players are tetrazines and azides, each offering a unique set of advantages and disadvantages. A critical parameter governing their utility is stability under physiological conditions. This guide provides an objective comparison of the stability of tetrazine and azide (B81097) bioorthogonal handles, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Stability Differences
| Feature | Tetrazine Handles | Azide Handles |
| General Stability | Stability is tunable and highly dependent on substituents. Generally less stable than azides. | Generally considered highly stable and inert in biological systems. |
| Primary Degradation Pathway | Susceptible to nucleophilic attack, especially by thiols, and degradation is influenced by electronic factors. | Can be reduced to amines in the cellular environment, particularly under hypoxic conditions. |
| Influencing Factors | Electron-donating groups increase stability but decrease reactivity. Electron-withdrawing groups decrease stability but increase reactivity. | Stability can be influenced by the molecular structure, with aliphatic azides being more stable than aromatic or carbonyl azides. |
| In Vivo Considerations | The trade-off between reactivity and stability is a key consideration for in vivo applications requiring long incubation times. | Generally stable in vivo, but potential for enzymatic reduction exists. |
In-Depth Stability Analysis
Tetrazine Stability: A Balancing Act
The stability of the 1,2,4,5-tetrazine (B1199680) core is intricately linked to its reactivity, a characteristic governed by the electronic properties of its substituents. This relationship presents a classic trade-off for researchers: highly reactive tetrazines are often less stable, while more stable analogs exhibit slower reaction kinetics.
Electron-withdrawing groups on the tetrazine ring enhance its reactivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction by lowering the LUMO energy. However, this increased electrophilicity also renders the tetrazine more susceptible to nucleophilic attack and degradation in aqueous or biological media.[1][2] Conversely, electron-donating groups increase the electron density of the tetrazine ring, making it more stable but less reactive.[3]
Studies have shown that the stability of tetrazines can vary significantly in physiologically relevant conditions. For instance, some dipyridyl-s-tetrazines and pyrimidyl-substituted tetrazines can degrade substantially over 12 hours in a DMSO/PBS mixture, while more electron-rich pyridyl and phenyl tetrazines remain largely intact.[4] The presence of thiols, such as glutathione, in the cellular environment can also contribute to the decomposition of tetrazines.[5]
Quantitative Stability Data for Selected Tetrazines:
| Tetrazine Derivative | Conditions | Remaining after 12h | Reference |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS, 37°C | ~15-40% | [4] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | ~15-40% | [4] |
| Electron-rich pyridyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% | [4] |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% | [4] |
| Me4Pyr-Tetrazine | Full cell growth medium, 37°C | ~30% | [1] |
| Me2Pyr-Tetrazine | Full cell growth medium, 37°C | ~85% | [1] |
| MePh-Tetrazine | Full cell growth medium, 37°C | >95% | [1] |
| Triazolyl-tetrazine | DMEM + 10% FBS, 37°C | >92% (after 12h), ~63% (after 48h) | [6] |
| Pyridyl-tetrazine | DMEM + 10% FBS, 37°C | <13% (after 48h) | [6] |
| H-tetrazine | DMEM + 10% FBS, 37°C | <13% (after 48h) | [6] |
Azide Stability: Generally Robust with Caveats
The azide group is widely regarded as a bioorthogonal handle due to its small size and general stability in physiological environments.[7] Organic azides are significantly more stable than the potentially explosive inorganic azides like sodium azide.[8][9] Their stability is, however, not absolute and can be influenced by their chemical context. Aliphatic azides are generally more stable than those adjacent to electron-withdrawing groups like carbonyls or aromatic rings.[10]
While generally inert to the vast majority of biological molecules, azides can undergo reduction to amines in the cellular milieu. This reduction can be mediated by endogenous thiols, though this reaction is typically slow. More significantly, recent studies have highlighted the potential for enzymatic reduction of azides, particularly under hypoxic conditions by cytochrome P450 enzymes.[11] This metabolic pathway is an important consideration for applications in low-oxygen environments, such as solid tumors.
It's also important to note that while organic azides used in bioorthogonal chemistry are generally stable for handling and storage, certain safety precautions should be observed, as outlined by safety guidelines.[8][9][12]
Experimental Protocols
Protocol 1: General Assay for Tetrazine Stability
This protocol describes a general method to assess the stability of a tetrazine derivative in a buffered solution, which can be adapted for different media such as cell culture medium or serum.
Materials:
-
Tetrazine stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at the λmax of the tetrazine (typically around 520-540 nm)
-
Incubator set to 37°C
Procedure:
-
Prepare a working solution of the tetrazine in PBS. For example, dilute the 10 mM stock solution to a final concentration of 100 µM in PBS. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
Add a defined volume (e.g., 200 µL) of the tetrazine working solution to multiple wells of the 96-well plate.
-
Measure the initial absorbance (A₀) of the tetrazine solution at its λmax.
-
Incubate the plate at 37°C.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance (Aₜ) of the solution at the same wavelength.
-
Calculate the percentage of tetrazine remaining at each time point using the formula: (% Remaining) = (Aₜ / A₀) * 100.
-
Plot the percentage of remaining tetrazine against time to determine its stability profile.
Protocol 2: General Considerations for Assessing Azide Stability
Assessing the stability of organic azides in a biological context often involves monitoring for their reduction to the corresponding amine.
Materials:
-
Azide-containing compound of interest
-
Biological medium (e.g., cell lysate, cell culture medium with or without cells)
-
Analytical method for detecting the azide and corresponding amine (e.g., HPLC, LC-MS)
Procedure:
-
Incubate the azide-containing compound at a defined concentration in the biological medium of interest at 37°C.
-
At various time points, take aliquots of the mixture.
-
Process the aliquots to remove proteins and other interfering substances (e.g., protein precipitation with acetonitrile).
-
Analyze the supernatant by HPLC or LC-MS to quantify the amounts of the remaining azide compound and the formed amine product.
-
Plot the concentration of the azide compound over time to determine its stability. The appearance of the amine product provides evidence for its reduction.
Visualizing the Concepts
Caption: Factors influencing the stability of tetrazine and azide bioorthogonal handles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. safety.pitt.edu [safety.pitt.edu]
A Researcher's Guide to Evaluating the Degree of Labeling (DOL) for Tetrazine Conjugates
For scientists and professionals in drug development, the precise characterization of bioconjugates is paramount. The Degree of Labeling (DOL)—the average number of molecules conjugated to a protein or antibody—is a critical quality attribute that influences the efficacy, pharmacokinetics, and safety of therapeutic conjugates. This guide provides a comparative overview of the two most common analytical techniques for determining the DOL of tetrazine conjugates: UV-Vis Spectroscopy and Mass Spectrometry.
Comparison of Key Evaluation Methods
Choosing the right analytical method for DOL determination depends on various factors, including the required accuracy, sample availability, throughput needs, and budget. The following table summarizes the key characteristics of UV-Vis Spectroscopy and Mass Spectrometry for this purpose.
| Feature | UV-Vis Spectroscopy | Mass Spectrometry (Intact Mass Analysis) |
| Principle | Measures absorbance to determine the concentration of the protein and the tetrazine label based on the Beer-Lambert law.[1][2] | Measures the mass-to-charge ratio of the intact conjugate, allowing for the direct determination of mass shifts caused by labeling.[3][4] |
| Accuracy & Specificity | Moderate; accuracy can be affected by impurities that absorb at similar wavelengths and inaccuracies in extinction coefficients.[5][6] | High; provides a direct measurement of mass, offering greater accuracy and the ability to identify different labeled species.[5][7] |
| Data Output | Provides an average DOL for the entire sample population. | Provides the distribution of different species (e.g., DOL 0, 1, 2, etc.) and a calculated average DOL.[4] |
| Sample Requirement | Typically requires 50-100 µg of purified conjugate. | Requires lower sample amounts, often in the range of 1-10 µg of purified conjugate. |
| Throughput | High; measurements are rapid once the sample is prepared. | Lower; requires more complex sample preparation and longer instrument run times.[8] |
| Cost (Instrument & Per Sample) | Low; spectrophotometers are common in labs. Per-sample cost is minimal. | High; requires expensive, specialized mass spectrometry equipment. Per-sample costs can range from ~$200 to over $500.[9][10] |
| Key Considerations | Requires accurate molar extinction coefficients for both the protein and the tetrazine. Sample must be free of unconjugated labels.[11] | Requires sample desalting and can be sensitive to complex glycosylation patterns which can complicate spectra. |
Experimental Protocols
Below are detailed protocols for determining the DOL of a tetrazine-labeled antibody using both UV-Vis Spectroscopy and Mass Spectrometry.
Method 1: DOL Determination by UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and is the most straightforward approach for estimating the average DOL.
1. Sample Preparation:
-
Ensure the tetrazine conjugate sample is thoroughly purified to remove any unconjugated tetrazine labels. This can be achieved by methods such as dialysis or size-exclusion chromatography.
2. Spectroscopic Measurement:
-
Using a spectrophotometer, measure the absorbance of the conjugate solution at two wavelengths:
3. DOL Calculation:
-
The DOL is calculated using the following formulas:
-
Step A: Calculate the concentration of the tetrazine label.
-
Concentration_Label (M) = A_max / (ε_Label * path length)
-
Where ε_Label is the molar extinction coefficient of the tetrazine at its λmax (e.g., for methyltetrazine, ~500 M-1cm-1 at 520 nm).[14]
-
-
Step B: Correct the absorbance at 280 nm for the contribution of the tetrazine label.
-
Correction Factor (CF) = A_max_of_free_label / A_280_of_free_label
-
Corrected A_280 = A_280_conjugate - (A_max_conjugate * CF)
-
-
Step C: Calculate the concentration of the protein.
-
Concentration_Protein (M) = Corrected A_280 / (ε_Protein * path length)
-
Where ε_Protein for a typical IgG is ~210,000 M-1cm-1 at 280 nm.
-
-
Step D: Calculate the final DOL.
-
DOL = Concentration_Label / Concentration_Protein
-
-
Method 2: DOL Determination by Intact Mass Spectrometry
This method provides a more detailed and accurate analysis of the conjugate population by directly measuring the mass of the different labeled species.
1. Sample Preparation:
-
Desalting: The conjugate sample must be desalted to remove non-volatile salts that can interfere with ionization. This is typically done using a C4 ZipTip or buffer exchange into a volatile buffer like ammonium (B1175870) bicarbonate.
-
(Optional) Deglycosylation: For glycoproteins like antibodies, enzymatic removal of N-linked glycans using an enzyme like PNGase F can simplify the mass spectrum and improve mass accuracy.[3]
-
Dilution: Dilute the sample to a final concentration of 0.1-1.0 mg/mL in an appropriate solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid).
2. LC-MS Analysis:
-
Chromatography: Inject the prepared sample into a Liquid Chromatography (LC) system, typically with a reverse-phase column (e.g., C4), coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The LC step separates the conjugate from remaining impurities.
-
Mass Spectrometry: Acquire the mass spectrum of the intact conjugate as it elutes from the column. The instrument will record a series of peaks corresponding to the different charge states of the protein.
3. Data Analysis and DOL Calculation:
-
Deconvolution: Use specialized software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to deconvolute the raw mass spectrum.[15] This process combines the multiple charge state peaks into a single spectrum showing the zero-charge mass of each species in the sample.
-
Peak Identification: Identify the peaks corresponding to the unconjugated antibody (DOL 0) and the various conjugated species (DOL 1, DOL 2, etc.). The mass difference between adjacent peaks should correspond to the mass of the attached tetrazine linker-payload.
-
Average DOL Calculation: The average DOL is calculated from the relative abundance (peak intensity or area) of each species:
-
Average DOL = Σ(DOL_i * Abundance_i) / Σ(Abundance_i)
-
Where i represents each species (e.g., DOL 0, 1, 2...).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the Degree of Labeling for a tetrazine conjugate, highlighting the two primary analytical paths.
Caption: General workflow for determining the Degree of Labeling (DOL).
References
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microsaic.com [microsaic.com]
- 8. i-med.ac.at [i-med.ac.at]
- 9. Pricing and Ordering – Commercial – Proteomics International [investor.proteomics.com.au]
- 10. Services & Pricing | MUSC Research [research.musc.edu]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
A Comparative Analysis of Tetrazine Linkers: Unraveling the Impact of Spacer Arms on Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of experimental success. Among the arsenal (B13267) of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and specificity.[1] However, the performance of a tetrazine linker is not solely dictated by its reactive core; the nature of the spacer arm connecting it to the molecule of interest plays a pivotal role in modulating its reactivity, stability, and overall utility. This guide provides an objective comparison of tetrazine linkers with different spacer arms, supported by experimental data, to inform the selection of the optimal linker for your research needs.
The spacer arm in a tetrazine linker can influence a range of properties, from solubility and reaction kinetics to in vivo pharmacokinetics and the potential for controlled payload release. Here, we delve into a comparative analysis of three common classes of spacer arms: polyethylene (B3416737) glycol (PEG), alkyl chains, and cleavable/self-immolative linkers.
Performance Comparison of Tetrazine Linkers
The efficacy of a tetrazine linker is primarily assessed by its reaction kinetics, quantified by the second-order rate constant (k₂), and its stability under physiological conditions. The following tables summarize key quantitative data for tetrazine linkers featuring different spacer arms.
Polyethylene Glycol (PEG) Spacers
PEG linkers are widely employed to enhance the hydrophilicity and biocompatibility of bioconjugates.[2] The length of the PEG chain can be tailored to fine-tune these properties.
| Tetrazine-PEG Linker | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Stability (Half-life) | Conditions | Reference(s) |
| Me-Tetrazine-PEG₄ | TCO | 2,750 | DPBS, 37°C | >95% after 12h | Cell media + 10% FBS, 37°C | [3][4] |
| H-Tetrazine-PEG₄ | TCO | 30,000 | PBS, 37°C | ~70% stable after 10h | PBS, 37°C | [5] |
| DHP₂-Tetrazine-PEG₄ | TCO | 6,450 | DPBS, 37°C | >90% after 12h | Cell media + 10% FBS, 37°C | [3] |
| Bis-sulfone-PEG₄-Tetrazine | TCO | - | - | - | - | [6] |
Note: TCO = trans-cyclooctene (B1233481); DPBS = Dulbecco's Phosphate-Buffered Saline; FBS = Fetal Bovine Serum; Me = Methyl; H = Hydrogen; DHP₂ = bis-dihydropyran.
Alkyl Spacers
Alkyl chains offer a more hydrophobic and rigid alternative to PEG spacers. Their impact on reaction kinetics and stability can vary depending on the specific tetrazine core.
| Tetrazine-Alkyl Linker | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Stability (% remaining) | Conditions | Reference(s) |
| 3-(4-(aminomethyl)phenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 2,000 | PBS, 37°C | ~90% after 10h | PBS, 37°C | [5] |
| 3-phenyl-6-(piperidin-1-yl)methyl-1,2,4,5-tetrazine | TCO | 100 | 1,4-dioxane, 25°C | - | - | [4] |
| 3-methyl-6-(piperidin-1-yl)methyl-1,2,4,5-tetrazine | TCO | - | - | Most stable of series | PBS, 37°C, 14h | [7][8] |
Note: TCO = trans-cyclooctene; PBS = Phosphate-Buffered Saline.
Cleavable and Self-Immolative Spacers
Cleavable linkers are designed to release a payload under specific physiological conditions, such as in the reducing environment of a cell or at a low pH. Self-immolative linkers undergo spontaneous fragmentation following an initial trigger, leading to payload release.
| Linker Type | Trigger | Release Half-life (t₁/₂) | Conditions | Cycloaddition Rate (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| TCO-carbamate benzyl (B1604629) ether (self-immolative) | Tetrazine | 27 min | Physiological | ~100 | - | [9] |
| Tetrazine-disulfide-NHS ester (cleavable) | GSH | - | - | - | - | [10] |
| TCO-caged phenol (B47542) with DMEDA linker (self-immolative) | Tetrazine | - | PBS, 37°C | - | - | [11] |
Note: TCO = trans-cyclooctene; GSH = Glutathione; DMEDA = N,N'-dimethylethylenediamine.
Experimental Protocols
Reproducible and comparable data are crucial for the rational design of bioconjugates. Below are generalized methodologies for key experiments cited in this guide.
Measurement of Second-Order Rate Constants (k₂)
The kinetics of the IEDDA reaction are typically determined using stopped-flow spectrophotometry.[8][12]
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine linker (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the trans-cyclooctene (TCO) derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Data Acquisition:
-
Load the tetrazine and TCO solutions into separate syringes of a stopped-flow instrument.
-
Rapidly mix the solutions and monitor the decay of the tetrazine's characteristic absorbance (typically around 520-540 nm) over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.
-
Tetrazine Linker Stability Assay
The stability of tetrazine linkers is commonly assessed by monitoring their concentration over time in a relevant biological medium.[6][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine linker (e.g., 10 mM in DMSO).
-
Prepare the incubation medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).
-
-
Incubation:
-
Dilute the tetrazine stock solution into the pre-warmed (37°C) incubation medium to a final concentration of ~100 µM.
-
Incubate the samples at 37°C in a controlled environment.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Analyze the concentration of the intact tetrazine linker using HPLC or LC-MS by monitoring its characteristic absorbance.
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine linker as a function of time.
-
Determine the half-life (t₁/₂) of the linker by fitting the data to a first-order decay model.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the IEDDA reaction workflow and the structural differences between the linker types.
Conclusion
The choice of spacer arm is a critical consideration in the design of tetrazine linkers for bioconjugation. PEG linkers offer enhanced hydrophilicity and biocompatibility, which can be advantageous for in vivo applications. Alkyl spacers provide a more rigid and hydrophobic connection, which may be suitable for applications where conformational control is important. Cleavable and self-immolative linkers introduce an additional layer of functionality, enabling the controlled release of payloads in response to specific biological triggers.
Ultimately, the optimal spacer arm will depend on the specific requirements of the application, including the nature of the biomolecule, the desired pharmacokinetic profile, and the need for payload release. The quantitative data and experimental protocols presented in this guide provide a framework for making informed decisions in the development of novel tetrazine-based bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a self-immolative linker for tetrazine-triggered release of alcohols in cells [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Guide to the Tetrazine-TCO Linkage Post-Ligation
For researchers navigating the intricate world of bioconjugation, the stability of the resulting linkage is as critical as the reaction's efficiency. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has been widely adopted for its unparalleled speed and biocompatibility. This guide provides a comprehensive assessment of the stability of the tetrazine-TCO linkage following the ligation event, offering a comparison with other popular bioorthogonal reactions and detailing experimental protocols for in-house evaluation.
The tetrazine-TCO ligation proceeds via a [4+2] cycloaddition, forming a metastable dihydropyridazine (B8628806), which can subsequently oxidize to a more stable pyridazine, releasing nitrogen gas as the sole byproduct.[1][2][3] This covalent and irreversible bond is generally considered stable under a variety of physiological conditions.[1][4] However, the practical stability of a bioconjugate is often dictated by the stability of the reactants leading up to the ligation.
Comparative Stability of Bioorthogonal Linkages
The selection of a bioorthogonal reaction often involves a trade-off between kinetics and stability. While the tetrazine-TCO ligation is lauded for its speed, the stability of its reactants and the final adduct is a key consideration.
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Staudinger Ligation |
| Linkage Formed | Dihydropyridazine / Pyridazine | Triazole | Amide |
| Linkage Stability | Generally stable; dihydropyridazine can oxidize to a more stable pyridazine. | Highly stable triazole ring.[1] | Stable amide bond.[5] |
| Reactant Stability | Variable. Tetrazines can be sensitive to nucleophiles, pH, and temperature.[6] TCOs can isomerize to an unreactive cis-isomer, particularly in the presence of thiols.[4][7][8] | Azides and cyclooctynes are generally stable, though some strained alkynes can have limited stability.[1] | Azides and phosphines are relatively stable, but phosphines can be prone to oxidation. |
| Key Influencing Factors | Substituents on tetrazine and strain of TCO.[9] Presence of thiols.[4][7][8] | Strain of the cyclooctyne. | Phosphine structure. |
| Half-life of Reactants | TCO in 50% mouse serum: significant conversion to cis-isomer within 7 hours.[7] Dipyridyl-tetrazine in PBS at 37°C: 73% degradation in 24 hours.[6] | Generally longer than tetrazines and TCOs under physiological conditions. | Generally stable, but context-dependent. |
Table 1: Comparative overview of the stability of common bioorthogonal linkages.
Factors Influencing Tetrazine-TCO Linkage Stability
The overall success and stability of the tetrazine-TCO conjugation are primarily influenced by the stability of the individual reactants in the desired experimental conditions.
-
Tetrazine Moiety : The stability of the tetrazine ring is highly dependent on its substituents. Electron-withdrawing groups enhance the reaction rate but can render the tetrazine more susceptible to degradation in aqueous media, especially in the presence of nucleophiles.[9] Conversely, electron-donating groups can improve stability at the cost of slower kinetics.
-
Trans-Cyclooctene (TCO) Moiety : TCOs are susceptible to isomerization to their unreactive cis-cyclooctene form. This process can be accelerated by the presence of thiols and certain components of cell culture media.[4][7] More strained and highly reactive TCO derivatives, such as s-TCO, may exhibit poorer stability in vivo compared to less strained versions like d-TCO.[8]
-
Post-Ligation Adduct : The initial dihydropyridazine product is generally stable. In some contexts, it can undergo a slow oxidation to the corresponding pyridazine, which is considered to be even more stable.[3] For most applications, this potential transformation does not negatively impact the utility of the conjugate.
Caption: Stability workflow for tetrazine-TCO ligation.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a tetrazine-TCO linked bioconjugate, a time-course study monitoring the integrity of the conjugate in a relevant biological medium is recommended.
Objective : To determine the half-life of a bioconjugate in serum.
Materials :
-
Purified bioconjugate (e.g., antibody-drug conjugate)
-
Control (unconjugated biomolecule)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology :
-
Incubation :
-
Prepare aliquots of the bioconjugate at a final concentration of 1 mg/mL in FBS or human serum.
-
Prepare a parallel set of aliquots in PBS as a control for non-serum-related degradation.
-
Incubate all samples at 37°C.
-
-
Time Points :
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove an aliquot from each incubation condition.
-
-
Sample Preparation :
-
Immediately quench the reaction by diluting the aliquot 1:10 in the cold quenching solution. This will precipitate serum proteins and halt enzymatic activity.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis by HPLC :
-
Inject the supernatant onto an appropriate HPLC column.
-
For intact protein analysis, size-exclusion chromatography (SEC-HPLC) can be used to monitor for fragmentation.
-
For analyzing the stability of the linker on a smaller molecule or peptide, reverse-phase HPLC (RP-HPLC) is suitable.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the area of the peak for the intact conjugate.
-
-
Analysis by Mass Spectrometry (MS) :
-
Couple the HPLC system to a high-resolution mass spectrometer to identify the masses of the species in each peak.
-
This will confirm if the degradation is occurring at the linker, the biomolecule, or the payload.
-
-
Data Analysis :
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the half-life (t½) of the conjugate under each condition by fitting the data to a first-order decay model.
-
Caption: Experimental workflow for assessing conjugate stability.
Conclusion
The tetrazine-TCO ligation is a powerful tool for bioconjugation, offering a stable linkage suitable for a wide range of applications. While the resulting dihydropyridazine/pyridazine bond is robust, researchers must pay careful attention to the stability of the tetrazine and TCO reactants under their specific experimental conditions, as these are often the limiting factors for successful conjugation. Compared to alternatives like SPAAC, the primary advantage of the tetrazine-TCO ligation lies in its superior kinetics. The stability of the final linkage is comparable to other common bioorthogonal reactions, making it a reliable choice for the development of novel bioconjugates, provided that the stability of the reactants is carefully considered and managed. The provided experimental protocol offers a framework for researchers to validate the stability of their specific tetrazine-TCO-linked molecules in relevant biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Tetrazine-TCO Ligation versus Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between Tetrazine-trans-cyclooctene (TCO) ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical one. Both catalyst-free "click" chemistries offer powerful tools for labeling, imaging, and constructing complex biomolecular conjugates. This guide provides an objective, data-driven comparison to inform the selection of the optimal reaction for specific research applications.
The Tetrazine-TCO ligation, an inverse-electron-demand Diels-Alder reaction, and SPAAC, a Huisgen 1,3-dipolar cycloaddition, are at the forefront of bioorthogonal chemistry, enabling precise chemical modifications within complex biological environments.[1] Their biocompatibility, stemming from the absence of cytotoxic copper catalysts, makes them ideal for in vivo studies and live-cell imaging.[2][3] While both are highly effective, they differ significantly in their kinetics, stability, and the nature of their reactants, which in turn dictates their suitability for various applications.
At a Glance: Key Performance Metrics
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[4] | 1,3-dipolar cycloaddition[5] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[6][7] | ~10⁻³ - 1 |
| Biocompatibility | Excellent (copper-free)[2] | Excellent (copper-free)[3] |
| Primary Byproduct | Nitrogen gas (N₂)[7] | None |
| Reactant Stability | TCO can isomerize; tetrazine stability can vary[8] | Cyclooctynes can be unstable; azides are generally stable[9] |
| Bond Formed | Dihydropyridazine[2] | Triazole[] |
Reaction Kinetics: A Tale of Two Speeds
The most striking difference between the two chemistries lies in their reaction rates. Tetrazine-TCO ligation is renowned for its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[6][7] This rapid reactivity allows for efficient labeling at very low concentrations, minimizing the required amount of labeling reagent and reducing potential off-target effects.[2] The reaction rate can be finely tuned by modifying the substituents on both the tetrazine and TCO moieties.[11]
SPAAC, while still highly efficient for a bioorthogonal reaction, generally exhibits slower kinetics, with rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.[12] The reaction rate in SPAAC is largely dependent on the ring strain of the cyclooctyne (B158145) used.
Table 1: Comparative Second-Order Rate Constants (k₂) for Tetrazine-TCO and SPAAC
| Reaction Pair | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Tetrazine-TCO | ||
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | ~2000[13] | 9:1 Methanol/Water |
| Methyl-substituted tetrazines + TCO | up to 1000[14] | Aqueous media |
| Hydrogen-substituted tetrazines + TCO | up to 30,000[15] | Not specified |
| Dipyridal tetrazine + TCO | 2000 (±400)[15] | Not specified |
| sTCO + Tetrazine | 420 (±49)[16] | Not specified |
| SPAAC | ||
| DIBO + Azide (B81097) | ~0.1 | Physiological |
| DBCO + Azide | ~0.3 | Physiological |
| BCN + Azide | ~0.01 - 0.1 | Physiological |
| DIFO + Azide | ~0.08[17] | Not specified |
Note: Rate constants can vary significantly based on the specific structures of the reactants and the reaction conditions.
Reaction Mechanisms
The underlying mechanisms of these two reactions are fundamentally different, which influences their byproducts and the stability of the resulting linkage.
Tetrazine-TCO Ligation
This reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO is the dienophile.[4] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[4][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide.[5] The reaction is driven by the release of ring strain in the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without a catalyst.[] The result is a stable triazole linkage with no byproducts.[]
Experimental Protocols
General Experimental Workflow for Protein Labeling
The following diagram outlines a typical workflow for labeling a protein of interest (POI) using either Tetrazine-TCO or SPAAC chemistry.
Detailed Protocol for Tetrazine-TCO Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A and Protein B, using TCO-NHS ester and Tetrazine-NHS ester chemistry to modify primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Buffer exchange both proteins into PBS at a concentration of 1-5 mg/mL using spin desalting columns.
-
NHS Ester Solution Preparation: Immediately before use, prepare 10 mM stock solutions of TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess TCO reagent using a spin desalting column.[15][18]
-
-
Activation of Protein B with Tetrazine:
-
Repeat step 3 using Protein B and the methyl-tetrazine-PEG-NHS ester solution.
-
-
Conjugation:
-
Mix the TCO-activated Protein A with the Tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[15]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[15] The reaction can also be performed at 4°C with a longer incubation time.
-
-
Analysis: The final conjugate can be analyzed by SDS-PAGE. The reaction can be monitored by the disappearance of the tetrazine absorbance peak between 510 and 550 nm.[7]
-
Purification (Optional): The final conjugate can be purified from unreacted proteins using size-exclusion chromatography.[15]
Detailed Protocol for SPAAC Labeling of Live Cells
This protocol describes the labeling of azide-modified cell surface glycans with a cyclooctyne-fluorophore.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
Ac₄ManNAz (peracetylated N-azidoacetylmannosamine)
-
DBCO-fluorophore (or other cyclooctyne-fluorophore)
-
Phosphate Buffered Saline (PBS)
-
DMSO
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[19]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[19]
-
-
Washing and Analysis:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[19]
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Applications in Drug Development and Research
Both Tetrazine-TCO ligation and SPAAC have found widespread use in various research and development areas.
Table 2: Applications of Tetrazine-TCO and SPAAC
| Application | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Antibody-Drug Conjugates (ADCs) | Yes[2] | Yes[20] |
| Targeted Drug Delivery | Yes[2][6] | Yes[][21] |
| Live-Cell Imaging | Yes[2] | Yes[19][22] |
| In Vivo Imaging | Yes[2][23] | Yes[22] |
| Radiopharmaceutical Development | Yes[4][24] | Yes[25] |
| Biomolecule Labeling (Proteins, Nucleic Acids, etc.) | Yes[2] | Yes[][22] |
| Surface Functionalization | Yes | Yes[5] |
Choosing the Right Reaction: A Decision Guide
The choice between Tetrazine-TCO and SPAAC depends heavily on the specific experimental requirements.
Choose Tetrazine-TCO Ligation when:
-
Speed is paramount: For applications requiring rapid labeling, such as short-timescale in vivo imaging.
-
Working with low concentrations: The high reaction rate allows for efficient conjugation even when reactants are scarce.
-
A clean byproduct is desired: The only byproduct is inert nitrogen gas.
Choose SPAAC when:
-
Extreme speed is not the primary concern: For many applications, the kinetics of SPAAC are more than sufficient.
-
Reactant stability is crucial: Azides are generally more stable and easier to handle than some of the more reactive tetrazines.
-
A simple, byproduct-free reaction is preferred.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. What is SPAAC? | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 20. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Methods for Validating Conjugate Purity
The validation of bioconjugate purity is a critical quality attribute (CQA) in drug development, ensuring both safety and efficacy.[1] Among the array of analytical techniques, High-Performance Liquid Chromatography (HPLC) is indispensable. This guide provides a detailed comparison of two orthogonal HPLC modes: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), focusing on their application in analyzing antibody-drug conjugates (ADCs), a prominent class of bioconjugates.
Core Principles: Size vs. Hydrophobicity
The fundamental difference between SEC and HIC lies in their separation principle.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume, or size, in solution.[2] The stationary phase consists of porous particles. Larger molecules, such as aggregates, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like fragments, penetrate the pores to varying degrees and elute later, with the intact monomer eluting between these species.[2] SEC is the standard and most widely used technique for the detection and quantification of protein aggregates and fragments.[2][3][4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[5][6] The technique utilizes a stationary phase with hydrophobic ligands (e.g., butyl, phenyl) and a mobile phase with a high concentration of a non-denaturing salt (e.g., ammonium (B1175870) sulfate).[6][7] This high-salt environment promotes the interaction of hydrophobic regions on the protein surface with the stationary phase. A decreasing salt gradient is then used to elute the molecules in order of increasing hydrophobicity.[6][8] For ADCs, a higher drug-to-antibody ratio (DAR) typically increases the molecule's overall hydrophobicity.[7][8]
Comparative Overview
The choice between SEC and HIC depends on the specific purity-related attribute being investigated. SEC is the primary method for assessing physical heterogeneity (aggregation and fragmentation), while HIC is the method of choice for characterizing chemical heterogeneity (drug load distribution).[9]
| Feature | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Application | Quantification of monomer, aggregates (high-molecular-weight species), and fragments (low-molecular-weight species).[3][4] | Determination of drug-to-antibody ratio (DAR) and drug load distribution for cysteine-linked ADCs.[5][7][9] |
| Separation Principle | Hydrodynamic volume (size).[2] | Surface hydrophobicity.[6] |
| Mobile Phase | Aqueous buffer at neutral pH with low salt concentration (e.g., phosphate-buffered saline).[3] | High initial salt concentration (e.g., 1-2 M ammonium sulfate) followed by a decreasing salt gradient.[6][7] |
| Operating Conditions | Non-denaturing, preserving native protein structure. | Mild and non-denaturing, preserving the native structure and activity of the molecules.[5] |
| Key Insights Provided | Product stability, presence of immunogenic aggregates.[3] | ADC manufacturing consistency, average DAR, and distribution of different drug-loaded species (D0, D2, D4, etc.).[8][9] |
| Limitations | May not resolve species with similar sizes but different drug loads. Potential for non-specific interactions between hydrophobic ADCs and the column matrix, which may require mobile phase optimization.[3] | Not suitable for lysine-linked ADCs due to their high heterogeneity.[10] Incompatible with direct MS analysis due to high concentrations of non-volatile salts.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation. Below are typical protocols for both techniques.
This protocol is designed to quantify high-molecular-weight species in a monoclonal antibody or ADC sample.
-
System Preparation:
-
HPLC System: A bio-inert LC system is recommended to prevent corrosion from salts.[3]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm, or equivalent.[3]
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0. Filter and degas the mobile phase before use.
-
Column Temperature: 25°C.[4]
-
Flow Rate: 1.0 mL/min (isocratic).[11]
-
Detector: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the antibody or ADC sample to a concentration of 1 mg/mL using the mobile phase.
-
If necessary, perform a buffer exchange into the mobile phase.[12]
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Data Analysis:
-
Identify peaks corresponding to aggregate, monomer, and fragment based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species. The total impurity level is typically required to be below 5%.
-
This protocol is for determining the drug load distribution of a cysteine-linked ADC.
-
System Preparation:
-
HPLC System: A bio-inert, high-pressure liquid chromatography system is required due to the high salt concentrations.[5][7]
-
Column: TSKgel Butyl-NPR, 4.6 mm ID × 10 cm L, or equivalent.[11]
-
Mobile Phase A: 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0.[6][8]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[8]
-
Column Temperature: 25°C.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-5 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Run:
-
Data Analysis:
-
Peaks are eluted in order of increasing hydrophobicity (unconjugated antibody first, followed by species with DAR 2, 4, 6, and 8).[9]
-
Integrate the peak area for each drug-loaded species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for SEC and HIC analysis.
Conclusion
Both SEC-HPLC and HIC-HPLC are powerful, non-denaturing methods essential for the comprehensive validation of conjugate purity. They are not interchangeable but rather orthogonal and complementary. SEC is the gold standard for quantifying aggregates and fragments, which are critical for product safety and stability.[3] HIC is uniquely suited to resolve and quantify the different drug-loaded species in cysteine-linked ADCs, providing crucial information about manufacturing consistency and potential efficacy.[7][9] Employing both methods provides a thorough understanding of the physical and chemical purity of a bioconjugate, satisfying regulatory expectations and ensuring a high-quality therapeutic product.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. ymc.eu [ymc.eu]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. lcms.cz [lcms.cz]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomanufacturing.org [biomanufacturing.org]
The Critical Choice: How Linker Selection Dictates the Efficacy and Stability of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a balancing act between potent cytotoxicity and targeted delivery. At the heart of this delicate equilibrium lies the linker, a component whose chemical characteristics profoundly influence the therapeutic index of an ADC. The choice between a cleavable and a non-cleavable linker dictates the ADC's stability in circulation, its mechanism of payload release, and its overall anti-tumor efficacy. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal linker must be sufficiently stable to prevent premature release of the cytotoxic payload in systemic circulation, thereby minimizing off-target toxicity.[1] Upon reaching the tumor, the linker must facilitate the efficient release of the payload to exert its cell-killing effect.[1] This dual requirement has led to the development of two primary classes of linkers: cleavable and non-cleavable, each with distinct advantages and disadvantages that impact the ADC's performance.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Enzymatic cleavage (e.g., Cathepsin B), acidic pH in lysosomes, or high glutathione (B108866) concentration in the tumor microenvironment.[2] | Proteolytic degradation of the antibody backbone within the lysosome.[2][3] |
| Payload Release Form | Unmodified, potent payload. | Payload attached to an amino acid residue from the antibody. |
| Bystander Effect | High potential, as the released payload can diffuse and kill neighboring antigen-negative cells.[2][4] | Low to negligible, as the released payload-amino acid adduct is typically less membrane-permeable.[5] |
| Plasma Stability | Generally lower, with a higher risk of premature payload release. | Generally higher, leading to reduced off-target toxicity.[5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[5] | May be less effective against antigen-negative cells within the tumor.[5] |
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of different linker technologies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of an ADC. Lower values indicate higher potency.
| ADC Construct | Linker Type | Linker | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-ADC | Cleavable | Val-Cit | MMAE | N87 (High HER2) | 13 - 43 | [6] |
| Trastuzumab-ADC | Cleavable | Val-Ala | MMAE | N87 (High HER2) | ~15 | [7] |
| Trastuzumab-ADC | Non-cleavable | SMCC | DM1 | SK-BR-3 (High HER2) | Potent | [8] |
| Trastuzumab-ADC | Cleavable | Tetrapeptide | DXd | SK-BR-3 (High HER2) | Potent | [8] |
| Anti-CD22-ADC | Cleavable | Val-Cit | PBD | Lymphoma Xenograft | Similar to disulfide | [1] |
| Anti-CD22-ADC | Cleavable | Disulfide | PBD | Lymphoma Xenograft | Similar to Val-Cit | [1] |
In Vitro Plasma Stability
Plasma stability is a critical parameter that influences the safety and pharmacokinetic profile of an ADC. Higher stability indicates less premature payload release.
| ADC Construct | Linker Type | Linker | Species | % Intact ADC / % Payload Release | Time Point | Reference |
| Ab095-ADC | Cleavable | Val-Cit | Human | ~2.5% release | 6 days | [1] |
| Ab095-ADC | Cleavable | Val-Cit | Mouse | ~25% release | 6 days | [1] |
| Ab095-ADC | Non-cleavable | mc | MMAF | 0.02-0.03% release | 6 days | [1] |
| Trastuzumab-ADC | Cleavable | Silyl Ether | Human | >7 days half-life | >7 days | [7] |
| Trastuzumab-ADC | Cleavable | Hydrazone | Human | 2 days half-life | 2 days | [7] |
| Trastuzumab-ADC | Cleavable | EVCit | Mouse | No significant degradation | 28 days | [9] |
| Trastuzumab-ADC | Cleavable | VCit | Mouse | Significant degradation | 28 days | [9] |
In Vivo Antitumor Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo.
| ADC Construct | Linker Type | Linker | Tumor Model | Efficacy Outcome | Reference |
| Trastuzumab-ADC | Cleavable | Val-Cit-MMAE | NCI-N87 Xenograft | Significant tumor growth inhibition | [10] |
| Trastuzumab-ADC | Non-cleavable | SMCC-DM1 | NCI-N87 Xenograft | Significant tumor growth inhibition | [10] |
| cBu-Cit-ADC | Cleavable | cBu-Cit | Xenograft | Greater tumor suppression than Val-Cit-ADC | [7] |
| Val-Cit-ADC | Cleavable | Val-Cit | Xenograft | Efficacious tumor growth inhibition | [7] |
| EVCit-ADC | Cleavable | EVCit | Breast Cancer Xenograft | Greater antitumor efficacy than VCit-ADC | [9] |
| VCit-ADC | Cleavable | VCit | Breast Cancer Xenograft | Less antitumor efficacy than EVCit-ADC | [9] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of action for cleavable and non-cleavable linker-based ADCs.
Caption: A generalized experimental workflow for the preclinical evaluation of ADCs.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of ADCs. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.[4][11]
1. Cell Seeding:
-
Culture target cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7) in appropriate media.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C with 5% CO2.[4]
3. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[4][11]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma, providing insights into its potential for premature payload release.
1. ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse).
-
Incubate the samples at 37°C with gentle agitation.
2. Time-Point Sampling:
-
Collect aliquots of the plasma at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Immediately freeze the collected aliquots at -80°C to halt further degradation.
3. Sample Analysis (LC-MS Method):
-
Immunocapture: Isolate the ADC from the plasma using immunoaffinity capture (e.g., protein A/G beads).[3]
-
Enzymatic Digestion: For quantification of conjugated payload, enzymatically cleave the payload from the antibody (e.g., using papain).[3]
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) or the amount of released payload.[3][12]
4. Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload against time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of an ADC.[10][13]
1. Tumor Model Establishment:
-
Implant human tumor cells (e.g., NCI-N87) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[13]
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
2. Randomization and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the ADC).
-
Administer the treatments, typically via intravenous injection, according to a predefined schedule (e.g., once weekly for three weeks).
3. Monitoring:
-
Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Observe the animals for any signs of toxicity.
4. Study Endpoint and Data Analysis:
-
The study is concluded when tumors in the control group reach a specified size or after a predetermined duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance.
Quantitative Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.[5][7]
1. Cell Line Preparation:
-
Use an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line (e.g., HER2-negative U-87 MG) that is sensitive to the payload.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification.
2. Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:4) in a 96-well plate.
3. ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
4. Imaging and Analysis:
-
Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (Ag-) cells over time.
5. Data Interpretation:
-
A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
The potency of the bystander effect can be quantified by determining the concentration of ADC required to kill 50% of the bystander cells.
Conclusion
The choice of linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which can be particularly advantageous in treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide greater stability, potentially leading to a better safety profile, but may be less effective against tumors with varied antigen expression.
Ultimately, the optimal linker strategy is context-dependent and must be tailored to the specific antibody, payload, and target indication. A thorough and systematic preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is essential for selecting the most promising ADC candidate for clinical development. By carefully considering the interplay between linker chemistry, stability, and efficacy, researchers can continue to innovate and refine ADC design, paving the way for more effective and safer cancer therapies.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. statalist.org [statalist.org]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 7. benchchem.com [benchchem.com]
- 8. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 9. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Tetrazine-Ph-NHCO-C3-NHS Ester: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Tetrazine-Ph-NHCO-C3-NHS ester, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of its reactive functional groups: the tetrazine ring and the N-hydroxysuccinimide (NHS) ester. The primary principle is to manage all waste containing this compound as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling chemical reagents should be used.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Protective Clothing |
Disposal Protocol: A Step-by-Step Approach
The recommended disposal method for this compound involves a two-stage process: quenching of the reactive NHS ester followed by collection and disposal as hazardous waste. In-lab chemical neutralization of the tetrazine ring is not recommended due to the potential for unknown and hazardous decomposition products.
Stage 1: Quenching of the NHS Ester Moiety
The NHS ester group is susceptible to hydrolysis, which converts the reactive ester into a less reactive carboxylic acid. This step is particularly important for aqueous waste streams generated from conjugation reactions.
Experimental Protocol for NHS Ester Hydrolysis:
-
pH Adjustment: For aqueous solutions containing the compound, ensure the pH is between 7.0 and 8.5. If the solution is acidic, adjust the pH by adding a suitable buffer, such as sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis of the NHS ester. NHS esters have a half-life of 4-5 hours at pH 7, which decreases as the pH becomes more alkaline.
-
Verification (Optional): For rigorous applications, the completion of hydrolysis can be monitored by analytical techniques such as HPLC or LC-MS by observing the disappearance of the NHS ester peak and the appearance of the corresponding carboxylic acid peak.
Stage 2: Waste Collection and Final Disposal
All waste materials, including the quenched aqueous solutions, unreacted solid powder, contaminated labware, and PPE, must be collected and disposed of as hazardous chemical waste.
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any other institutional or regulatory-required hazard warnings.
-
Solid Waste:
-
Unused/Expired Solid: Collect the original vial containing the solid compound in the designated hazardous waste container. Do not dispose of the solid powder in regular trash.
-
Contaminated Labware: All solid materials that have come into contact with the compound, such as pipette tips, microcentrifuge tubes, weighing paper, and gloves, should be collected in the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Quenched Aqueous Solutions: Transfer the hydrolyzed solutions into a designated aqueous hazardous waste container.
-
Organic Solvent Solutions: Solutions of the compound in organic solvents (e.g., DMSO, DMF) should be collected in a separate, appropriately labeled hazardous waste container for organic waste. Do not attempt to hydrolyze in the presence of organic solvents.
-
-
Final Disposal: Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Comply with all local, state, and federal regulations for the disposal of hazardous chemical waste.
Summary of Disposal Procedures
| Waste Form | Pre-Disposal Treatment | Collection and Disposal |
| Unused/Expired Solid | None | Collect in a labeled hazardous waste container. |
| Concentrated Solutions (in DMSO, DMF, etc.) | None | Collect in a labeled hazardous organic waste container. |
| Dilute Aqueous Solutions | Hydrolyze NHS ester by adjusting pH to 7.0-8.5 and incubating for at least 4-5 hours. | Collect in a labeled aqueous hazardous waste container. |
| Contaminated Labware (pipette tips, gloves, etc.) | None | Collect in a labeled solid hazardous waste container. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling Tetrazine-Ph-NHCO-C3-NHS Ester
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetrazine-Ph-NHCO-C3-NHS ester. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Compound Information and Hazard Identification
General Hazard Summary for Similar Compounds:
| Hazard Statement | Classification | Precautionary Statements |
| Causes skin irritation | Skin Irrit. 2 (H315) | P264, P280, P302 + P352, P332 + P313, P362[6] |
| Causes serious eye irritation | Eye Irrit. 2A (H319) | P280, P305 + P351 + P338, P337 + P313 |
| May cause respiratory irritation | STOT SE 3 (H335) | P261, P271, P304 + P340 + P312, P403 + P233, P405 |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following table summarizes recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a significant risk of splashing.[7][8][9] | EN166 (EU) or NIOSH (US) approved[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after use.[8][9][10][11] | Follow manufacturer's specifications for chemical resistance. |
| Body Protection | Laboratory coat with long sleeves. For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.[7][8][11] | Standard laboratory apparel. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][10][12] | NIOSH (US) or CEN (EU) approved[10] |
Handling and Storage
Proper handling and storage are crucial to maintain the compound's reactivity and ensure safety.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place[10][12].
-
Recommended storage temperature is -20°C or -80°C for long-term stability[1][10][13].
-
Protect from light and moisture[14].
-
If stored as a solution in anhydrous DMF or DMSO, it can be stored at -20°C for 1-2 months[3][4][5].
Handling:
-
Avoid contact with skin and eyes[13].
-
Handle in a well-ventilated area, preferably a chemical fume hood[12].
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture[14].
-
When preparing solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][14]. Ensure DMF is amine-free[3][4][5].
Experimental Workflow: Safe Handling and Use
The following diagram outlines the standard workflow for handling this compound from receipt to waste disposal.
Protocol for a Typical Labeling Reaction:
-
Preparation of Stock Solution:
-
Biomolecule Preparation:
-
Dissolve the biomolecule (e.g., protein, amino-modified oligonucleotide) in a suitable buffer with a pH of 8.3-8.5. A 0.1 M sodium bicarbonate or phosphate (B84403) buffer is commonly used[3][4][5]. Avoid buffers containing primary amines, such as Tris[3].
-
-
Labeling Reaction:
-
Quenching and Purification:
-
After the reaction is complete, any unreacted NHS ester can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris) or by allowing it to hydrolyze.
-
Purify the labeled biomolecule using an appropriate method, such as gel filtration, dialysis, or chromatography, to remove unreacted label and byproducts[3][4][5].
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Procedure |
| Unused Solid Compound | Expired or unneeded solid this compound in its original container. | Collect in a designated hazardous waste container and label clearly. Do not dispose of in regular trash[15]. |
| Liquid Waste | Solutions containing the compound (e.g., from reactions, purification). | Quench reactive NHS esters by adjusting the pH to 7-8.5 and allowing it to stand for several hours to ensure hydrolysis[15]. Collect in a designated aqueous or organic hazardous waste container, as appropriate for the solvent used. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[12][15]. |
| Contaminated Solid Waste | Pipette tips, gloves, tubes, and other disposable materials that have come into contact with the compound. | Collect in a designated solid hazardous waste container[15]. |
Always consult your institution's EHS department for specific disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1244040-64-9 | Chemsrc [chemsrc.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. fishersci.fr [fishersci.fr]
- 7. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. biotium.com [biotium.com]
- 11. realsafety.org [realsafety.org]
- 12. fishersci.com [fishersci.com]
- 13. spirochrome.com [spirochrome.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
